molecular formula C8H10N2O2 B1580671 2-Hydroxy-3-methylbenzhydrazide CAS No. 30991-42-5

2-Hydroxy-3-methylbenzhydrazide

Cat. No.: B1580671
CAS No.: 30991-42-5
M. Wt: 166.18 g/mol
InChI Key: UWNTVIWGDXKENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-methylbenzhydrazide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-2-4-6(7(5)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNTVIWGDXKENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184978
Record name 2-Hydroxy-3-methylbenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30991-42-5
Record name 2-Hydroxy-3-methylbenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030991425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30991-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-3-methylbenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30991-42-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of 2-Hydroxy-3-methylbenzhydrazide, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis is presented as a multi-step process, beginning with the formation of the key precursor, 2-hydroxy-3-methylbenzoic acid, followed by esterification and subsequent hydrazinolysis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and critical analysis of each synthetic step.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural motif of a salicylhydrazide, characterized by a hydroxyl group ortho to a hydrazide functionality on a benzene ring, is a key pharmacophore in a variety of biologically active molecules. The presence of a methyl group at the 3-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide outlines a reliable and reproducible pathway for the synthesis of this important building block.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from readily available precursors. The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis o-Cresol o-Cresol 2-Hydroxy-3-methylbenzoic_acid 2-Hydroxy-3-methylbenzoic_acid o-Cresol->2-Hydroxy-3-methylbenzoic_acid 1. Base 2. CO2 3. H+ Methyl_2-hydroxy-3-methylbenzoate Methyl_2-hydroxy-3-methylbenzoate 2-Hydroxy-3-methylbenzoic_acid->Methyl_2-hydroxy-3-methylbenzoate Methanol, H+ cat. This compound This compound Methyl_2-hydroxy-3-methylbenzoate->this compound Hydrazine Hydrate

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Hydroxy-3-methylbenzoic Acid

The initial and crucial step in this synthetic pathway is the regioselective carboxylation of o-cresol to yield 2-hydroxy-3-methylbenzoic acid. The Kolbe-Schmitt reaction is a well-established and industrially significant method for the ortho-carboxylation of phenols.[1][2]

Reaction Mechanism: Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[1] The regioselectivity (ortho vs. para carboxylation) is influenced by the choice of the counter-ion and reaction temperature. The use of sodium phenoxide at moderate temperatures generally favors the formation of the ortho-isomer, salicylic acid.

Kolbe_Schmitt cluster_0 Mechanism of Kolbe-Schmitt Reaction Phenoxide Phenoxide Ion Intermediate Salicylate Intermediate Phenoxide->Intermediate + CO2 CO2 Carbon Dioxide Salicylic_Acid Salicylic Acid Intermediate->Salicylic_Acid H+

Caption: Simplified mechanism of the Kolbe-Schmitt reaction.

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylbenzoic Acid

Materials:

  • o-Cresol

  • Sodium Hydroxide

  • Carbon Dioxide (high pressure)

  • Hydrochloric Acid

  • Suitable solvent (e.g., toluene)

  • High-pressure autoclave

Procedure:

  • Preparation of Sodium o-cresoxide: In a suitable reaction vessel, dissolve o-cresol in an equimolar amount of aqueous sodium hydroxide.

  • Drying: Carefully evaporate the water to obtain dry, powdered sodium o-cresoxide. The anhydrous nature of the phenoxide is critical for the success of the reaction.[4]

  • Carboxylation: Place the dry sodium o-cresoxide in a high-pressure autoclave. Heat the autoclave to approximately 125-150°C and introduce carbon dioxide under a pressure of 100 atm.[1] Maintain these conditions for several hours.

  • Work-up: After cooling the reactor, the resulting sodium 2-hydroxy-3-methylbenzoate is dissolved in water.

  • Acidification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude 2-hydroxy-3-methylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent system.

Alternative Route: Diazotization

An alternative, though potentially lower-yielding, laboratory-scale synthesis involves the diazotization of 3-amino-2-hydroxybenzoic acid.[5] This method avoids the need for high-pressure equipment. The reaction proceeds by converting the primary amine to a diazonium salt with nitrous acid, which is then displaced by a hydroxyl group upon heating.[6]

Part 2: Esterification to Methyl 2-Hydroxy-3-methylbenzoate

The second step involves the esterification of the carboxylic acid group of 2-hydroxy-3-methylbenzoic acid to its corresponding methyl ester. The Fischer esterification is a classic and widely used method for this transformation, employing an excess of the alcohol in the presence of a strong acid catalyst.[7][8][9]

Reaction Mechanism: Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers and the elimination of a water molecule, the ester is formed.

Fischer_Esterification cluster_0 Mechanism of Fischer Esterification Carboxylic_Acid Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Ester Ester Tetrahedral_Intermediate->Ester - H2O, -H+ Methanol Methanol

Caption: Simplified mechanism of Fischer esterification.

Experimental Protocol: Synthesis of Methyl 2-Hydroxy-3-methylbenzoate

This protocol is adapted from a general Fischer esterification procedure.[9][10]

Materials:

  • 2-Hydroxy-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane or Diethyl Ether

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-hydroxy-3-methylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl 2-hydroxy-3-methylbenzoate.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.[11]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )
2-Hydroxy-3-methylbenzoic acid152.15
Methanol32.04
Methyl 2-hydroxy-3-methylbenzoate166.17

Part 3: Hydrazinolysis to this compound

The final step is the conversion of the methyl ester to the desired hydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically straightforward and high-yielding.

Reaction Mechanism: Hydrazinolysis

Hydrazine, being a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group to form the stable hydrazide.

Experimental Protocol: Synthesis of this compound

This protocol is based on procedures for the synthesis of similar benzhydrazide derivatives.[12][13]

Materials:

  • Methyl 2-hydroxy-3-methylbenzoate

  • Hydrazine Hydrate (80-100%)

  • Ethanol or Methanol

Procedure:

  • Reaction Setup: Dissolve methyl 2-hydroxy-3-methylbenzoate in ethanol or methanol in a round-bottomed flask equipped with a reflux condenser.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (typically 2-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled. The product, this compound, often precipitates out of the solution upon cooling or after the addition of cold water. The solid product is then collected by filtration, washed with a small amount of cold ethanol or water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )
Methyl 2-hydroxy-3-methylbenzoate166.17
Hydrazine Hydrate50.06
This compound166.18

Characterization of this compound

While specific experimental spectral data for this compound is not widely published, characterization would typically involve the following techniques:

  • ¹H NMR Spectroscopy: Expected signals would include aromatic protons in the region of 6.8-7.8 ppm, a singlet for the methyl group around 2.2 ppm, and broad singlets for the -OH and -NH protons which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: Aromatic carbon signals would be observed in the range of 110-160 ppm, with the carbonyl carbon appearing further downfield (around 165-170 ppm), and the methyl carbon signal appearing upfield (around 15-20 ppm).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretches (two bands for -NH₂, ~3200-3350 cm⁻¹), and the C=O stretch of the amide (~1640-1660 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).

Safety Considerations

  • Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[14] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[8][15]

  • Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive and should be handled with care.

  • Solvents: Organic solvents such as methanol, dichloromethane, and diethyl ether are flammable and should be used in a well-ventilated area away from ignition sources.

Waste Disposal: All chemical waste should be disposed of in accordance with local institutional and environmental regulations. Hydrazine-containing waste requires special handling and should not be disposed of down the drain.[14]

Conclusion

The synthesis of this compound presented in this guide provides a robust and reliable pathway for obtaining this valuable pharmaceutical intermediate. By carefully controlling the reaction conditions at each step—Kolbe-Schmitt carboxylation, Fischer esterification, and hydrazinolysis—researchers can efficiently produce this key building block for further derivatization and biological evaluation. Adherence to the detailed protocols and safety precautions outlined herein is essential for the successful and safe execution of this synthesis.

References

An In-Depth Technical Guide to 2-Hydroxy-3-methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Structure of 2-Hydroxy-3-methylbenzhydrazide

CAS Number: 30991-42-5

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a versatile chemical scaffold.

Abstract

This compound is a valuable aromatic hydrazide that serves as a critical building block in medicinal chemistry and materials science. Its unique structural features, including a hydroxyl group, a methyl group, and a reactive hydrazide moiety, make it an excellent precursor for synthesizing a wide array of derivatives, such as Schiff bases and heterocyclic compounds, with significant biological potential. This guide provides a detailed examination of its physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and a survey of its applications in drug discovery, focusing on the development of novel antimicrobial and anticancer agents.

Physicochemical Profile

Understanding the fundamental properties of this compound is paramount for its effective use in research and development. These characteristics influence its solubility, reactivity, and handling requirements.

PropertyValueReference(s)
CAS Number 30991-42-5[1]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 190-191°C[1]
pKa 8.78 ± 0.35 (Predicted)[1]
Density 1.262 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[1]
Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a reliable two-step process starting from the commercially available methyl 2-hydroxy-3-methylbenzoate. This pathway involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.

2.1 Principle of Synthesis: Hydrazinolysis

The core of the synthesis is the hydrazinolysis of an ester. Hydrazine (NH₂NH₂), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester (methyl 2-hydroxy-3-methylbenzoate). This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a molecule of methanol and forming the stable hydrazide product. The reaction is typically performed in an alcoholic solvent, such as ethanol, and may be driven to completion by refluxing.[3][4]

2.2 Detailed Step-by-Step Synthesis Protocol

Causality: This protocol is optimized for high yield and purity. Using an excess of hydrazine hydrate ensures the complete conversion of the starting ester. Ethanol is chosen as the solvent due to the good solubility of both the reactant and the intermediate, and its boiling point is suitable for achieving a sufficient reaction rate without degrading the product.

Materials:

  • Methyl 2-hydroxy-3-methylbenzoate

  • Hydrazine hydrate (80% solution)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 2-hydroxy-3-methylbenzoate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester).

  • Addition of Hydrazine: While stirring, slowly add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A white solid precipitate of this compound should form.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallization: For higher purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

2.3 Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

  • FT-IR (KBr, cm⁻¹): Expected peaks would include a broad band for the O-H stretch (phenolic), N-H stretching vibrations from the hydrazide group, a strong C=O (amide I) band, and characteristic aromatic C=C stretching bands.[5]

  • ¹H-NMR (DMSO-d₆, ppm): The spectrum should show distinct signals corresponding to the aromatic protons, the methyl group protons, the labile phenolic -OH proton, and the -NH and -NH₂ protons of the hydrazide moiety.[5][6]

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (166.18 g/mol ).[6]

Core Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for generating libraries of compounds with diverse biological activities.[7][8] Hydrazides and their derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[9][10]

3.1 Precursor for Potent Schiff Base Derivatives

The hydrazide group is an excellent nucleophile for condensation reactions with aldehydes and ketones, forming hydrazones (a class of Schiff bases).[11] This reaction is a cornerstone of combinatorial chemistry for drug discovery. The resulting -C=N-NH-C=O- linkage is a key pharmacophore in many biologically active molecules. The 2-hydroxy group often participates in intramolecular hydrogen bonding, which can influence the conformation and biological activity of the final molecule.[12]

  • Antimicrobial Agents: Many Schiff bases derived from aromatic hydrazides exhibit potent antibacterial and antifungal properties.[5][13][14] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity introduced by the aldehyde or ketone fragment can enhance cell membrane permeability.

  • Anticancer Agents: Certain hydrazone derivatives have shown promising anticancer activity, acting through various mechanisms such as enzyme inhibition (e.g., urease inhibitors) or inducing apoptosis.[15]

3.2 Ligand for Bioactive Metal Complexes

The oxygen and nitrogen atoms within the this compound structure can act as chelation sites for various metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the parent ligand, a phenomenon attributed to changes in properties like solubility, lipophilicity, and interaction with biological targets.

Experimental Workflow: From Synthesis to Antimicrobial Screening

This section outlines a logical and self-validating workflow for synthesizing a novel Schiff base from this compound and evaluating its potential as an antimicrobial agent.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Evaluation A Step 1: Synthesize This compound (Protocol 2.2) B Step 2: Analytical Confirmation (FT-IR, NMR, MS) A->B Purity Check C Step 3: Synthesize Schiff Base via Condensation with selected Aldehyde B->C Validated Precursor D Step 4: Purify & Characterize New Schiff Base Derivative C->D Crude Product E Step 5: In-vitro Antimicrobial Screening (e.g., Agar Disc Diffusion Assay) D->E Pure Compound for Testing F Step 6: Determine Minimum Inhibitory Concentration (MIC) E->F Identify Potency G Step 7: Cytotoxicity Assay (e.g., MTT Assay) F->G Assess Safety Profile H Step 8: Data Analysis & Structure-Activity Relationship (SAR) Study G->H

Workflow from synthesis to biological evaluation.
Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[16] It is harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] For long-term storage, keep under an inert atmosphere at 2-8°C.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[17]

Conclusion and Future Perspectives

This compound (CAS 30991-42-5) is a compound of significant interest due to its proven utility as a synthetic intermediate. Its structural framework is a launchpad for the development of novel therapeutic agents, particularly in the realm of antimicrobial and anticancer research. The straightforward synthesis of its Schiff base and metal complex derivatives allows for the rapid generation of compound libraries for high-throughput screening. Future research should focus on exploring the structure-activity relationships (SAR) of its derivatives to design more potent and selective drug candidates. Furthermore, investigating its potential in other areas, such as materials science and as a corrosion inhibitor, could open new avenues for its application.

References

A Technical Guide to the Thermal Stability of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Benzohydrazide derivatives are a cornerstone in medicinal chemistry, valued for their extensive pharmacological activities.[1][2] Their efficacy and safety as therapeutic agents are intrinsically linked to their stability under various conditions, with thermal stability being a critical parameter influencing storage, formulation, and in vivo performance. This guide provides an in-depth exploration of the thermal stability of benzohydrazide derivatives, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the structural factors governing thermal decomposition, present robust experimental protocols for thermal analysis, and provide a framework for the kinetic analysis of degradation processes. This document is designed to be a comprehensive resource for researchers and professionals engaged in the development of pharmaceuticals and other advanced materials incorporating the benzohydrazide scaffold.

Introduction: The Benzohydrazide Moiety - A Scaffold of Therapeutic Significance

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This structural motif serves as a versatile template for the synthesis of a wide array of derivatives with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The synthesis of these compounds is often achieved through the condensation reaction of a substituted benzohydrazide with an appropriate aldehyde or ketone.[1][3]

The therapeutic potential of these molecules necessitates a thorough understanding of their physicochemical properties, particularly their stability. Thermal stability is a crucial factor that can impact the shelf-life of a drug substance, its compatibility with excipients during formulation, and its behavior under physiological conditions. A comprehensive thermal analysis can reveal key information about melting points, phase transitions, decomposition temperatures, and the kinetics of degradation.

This guide will provide a detailed examination of the factors influencing the thermal stability of benzohydrazide derivatives and the analytical techniques employed for their characterization.

Fundamentals of Thermal Stability in Benzohydrazide Derivatives

The thermal stability of a benzohydrazide derivative is not an intrinsic constant but is influenced by a combination of intramolecular and intermolecular factors. Understanding these factors is key to designing and selecting molecules with optimal stability profiles for specific applications.

The Role of Molecular Structure: A Structure-Stability Relationship
  • Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the phenyl ring can influence the electron density distribution within the molecule, thereby affecting bond strengths and, consequently, thermal stability.

    • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl): These groups can inductively withdraw electron density, potentially strengthening the bonds within the hydrazide moiety and increasing the energy required for their cleavage. This could lead to an increase in the decomposition temperature.

    • Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): These groups can increase electron density in the aromatic ring through resonance and inductive effects. This may, in some cases, weaken adjacent bonds and potentially lower the decomposition temperature. However, the overall effect can be complex and may also be influenced by the position of the substituent.

  • Steric Effects: The size and position of substituents can introduce steric hindrance, which may either stabilize or destabilize the molecule. Bulky groups in the ortho position, for instance, could twist the hydrazide moiety out of the plane of the benzene ring, disrupting conjugation and potentially lowering thermal stability.

  • Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds, such as a hydroxyl group in the ortho position, can significantly enhance thermal stability by creating a more rigid, cyclic-like structure that requires more energy to break apart.

Intermolecular Forces and Crystal Packing

In the solid state, the thermal stability of benzohydrazide derivatives is also heavily influenced by the strength of intermolecular forces within the crystal lattice. These forces include:

  • Hydrogen Bonding: The N-H and C=O groups of the hydrazide moiety are excellent hydrogen bond donors and acceptors, respectively. Strong intermolecular hydrogen bonding networks can significantly increase the melting point and the onset of decomposition by holding the molecules together in a stable crystalline arrangement.

  • van der Waals Forces and π-π Stacking: Aromatic rings can interact through van der Waals forces and π-π stacking, further contributing to the stability of the crystal lattice.

The overall thermal stability is therefore a complex interplay of these intramolecular and intermolecular factors.

Experimental Assessment of Thermal Stability: Core Methodologies

The cornerstone of thermal stability analysis lies in a suite of thermoanalytical techniques that monitor the physical and chemical properties of a substance as a function of temperature. For benzohydrazide derivatives, the most informative techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, identifying multi-step degradation processes, and quantifying the amount of residual mass.

A robust and reproducible TGA protocol is essential for obtaining high-quality data.

Step-by-Step TGA Protocol:

  • Crucible Selection and Preparation:

    • For most benzohydrazide derivatives, alumina (Al₂O₃) or platinum (Pt) crucibles are recommended. Aluminum crucibles can be used for measurements up to 600°C.[4]

    • Ensure the crucible is scrupulously clean. For reusable crucibles, a common cleaning procedure involves physical removal of residue followed by heating in a furnace to a high temperature to burn off any remaining organic material.[5][6]

    • Perform a blank run with an empty crucible to establish a stable baseline.[6]

  • Sample Preparation:

    • The sample should be representative of the bulk material. If the sample consists of large crystals, it is advisable to gently grind it to a fine, uniform powder to ensure consistent heat transfer.[5][7]

    • Accurately weigh 5-10 mg of the sample into the TGA crucible.[7] The sample should be spread thinly and evenly across the bottom of the crucible.[7]

  • Instrument Setup and Measurement:

    • Place the sample crucible in the TGA instrument.

    • Select the desired atmosphere:

      • Inert Atmosphere (Nitrogen or Argon): This is used to study the pyrolysis or thermal decomposition of the material in the absence of oxidation.

      • Oxidative Atmosphere (Air or Oxygen): This is used to investigate the thermo-oxidative stability of the material. Decomposition in an oxidative atmosphere often occurs at lower temperatures compared to an inert atmosphere.[1]

    • Set the gas flow rate, typically between 20-50 mL/min.

    • Program the temperature profile. A common method is a linear heating ramp from ambient temperature to a final temperature that is well above the expected decomposition temperature. A typical heating rate is 10°C/min. To perform kinetic analysis, experiments should be conducted at multiple heating rates (e.g., 5, 10, 15, and 20°C/min).

    • Start the experiment and record the mass loss as a function of temperature.

The output of a TGA experiment is a thermogram, a plot of mass versus temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss versus temperature and is often used to identify the temperatures of maximum decomposition rates.

Data Presentation: TGA and DTG Data for a Hypothetical Benzohydrazide Derivative

ParameterValueDescription
Tonset 250 °CThe temperature at which significant mass loss begins.
Tpeak 275 °CThe temperature of the maximum rate of mass loss (from the DTG curve).
Mass Loss (%) 85%The percentage of the initial mass lost during the decomposition step.
Residual Mass (%) 15%The percentage of mass remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of phase changes and chemical reactions.

Step-by-Step DSC Protocol:

  • Crucible Selection and Sample Preparation:

    • Aluminum crucibles are commonly used for DSC analysis of organic compounds.[8]

    • Accurately weigh 2-5 mg of the finely powdered sample into a DSC pan.

    • Crimp the lid onto the pan to encapsulate the sample. For volatile samples, hermetically sealed pans may be necessary.

  • Instrument Setup and Measurement:

    • Place the sample crucible and an empty reference crucible in the DSC cell.

    • Purge the cell with an inert gas like nitrogen.

    • Program the temperature profile, which typically involves a heating ramp at a constant rate (e.g., 10°C/min) through the temperature range of interest.

    • Start the measurement and record the heat flow.

A DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks pointing downwards, while exothermic events (e.g., decomposition) appear as peaks pointing upwards.

Mandatory Visualization: Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Obtain Representative Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Accurately Weigh Sample prep2->prep3 tga1 Select Crucible (Alumina/Platinum) prep3->tga1 dsc1 Select Crucible (Aluminum) prep3->dsc1 tga2 Load Sample into TGA tga1->tga2 tga3 Set Atmosphere (N2 or Air) and Heating Rate tga2->tga3 tga4 Run TGA Experiment tga3->tga4 tga5 Obtain TGA/DTG Curves tga4->tga5 analysis1 Determine Tonset, Tpeak, Mass Loss tga5->analysis1 analysis3 Perform Kinetic Analysis (Isoconversional Methods) tga5->analysis3 dsc2 Load and Crimp Sample dsc1->dsc2 dsc3 Load Sample and Reference into DSC dsc2->dsc3 dsc4 Set Atmosphere (N2) and Heating Rate dsc3->dsc4 dsc5 Run DSC Experiment dsc4->dsc5 dsc6 Obtain DSC Thermogram dsc5->dsc6 analysis2 Determine Melting Point, Enthalpy dsc6->analysis2

Caption: Workflow for TGA and DSC analysis of benzohydrazide derivatives.

Unraveling the Decomposition: Mechanisms and Pathways

The thermal decomposition of benzohydrazide derivatives is a complex process involving the cleavage of the weakest bonds within the molecule. While the exact pathway can vary depending on the specific structure and the presence of reactive species, a general understanding can be derived from the known chemistry of hydrazides and related compounds.

Potential Decomposition Pathways

The hydrazide linkage (-CO-NH-NH₂) contains several bonds that are susceptible to thermal cleavage, including the N-N, C-N, and N-H bonds. The initial step in the decomposition is likely the homolytic cleavage of the weakest bond, which is typically the N-N bond, to form radical intermediates.

A plausible decomposition pathway for a generic benzohydrazide could involve the following steps:

  • Initiation: Homolytic cleavage of the N-N bond to form a benzoyl radical and an amino radical.

  • Propagation: These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, fragmentation, and recombination, leading to the formation of a complex mixture of smaller molecules.

  • Product Formation: The final decomposition products can include nitrogen gas (N₂), ammonia (NH₃), water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and various aromatic fragments.

Advanced Techniques for Mechanistic Studies: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To elucidate the precise decomposition mechanism, Py-GC-MS is a powerful analytical technique.[9][10] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. By analyzing the fragments produced at different pyrolysis temperatures, a detailed picture of the decomposition pathway can be constructed.[9]

Mandatory Visualization: Potential Decomposition of Benzohydrazide

G cluster_main Thermal Decomposition start Benzohydrazide Derivative intermediate1 Radical Intermediates (e.g., Benzoyl Radical, Amino Radical) start->intermediate1 Initial Bond Cleavage (e.g., N-N bond) products Decomposition Products (N₂, NH₃, H₂O, CO, Aromatic Fragments) intermediate1->products Propagation Reactions G cluster_workflow Isoconversional Kinetic Analysis step1 1. Collect TGA data at multiple heating rates (β) step2 2. Calculate conversion (α) at various temperatures step1->step2 step3 3. For each α, plot ln(β) vs 1/T (FWO) or ln(β/T²) vs 1/T (KAS) step2->step3 step4 4. Determine the slope of the resulting straight lines step3->step4 step5 5. Calculate Activation Energy (Ea) from the slope step4->step5 step6 6. Plot Ea vs α to assess the decomposition mechanism step5->step6

References

An In-Depth Technical Guide to the Isomers of C₈H₁₀N₂O₂: Theophylline, Theobromine, and Paraxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular formula C₈H₁₀N₂O₂ represents a fascinating collection of structural isomers, each possessing unique chemical properties and physiological effects. While numerous structural arrangements are theoretically possible, this guide focuses on the three most significant and pharmacologically active isomers: theophylline, theobromine, and paraxanthine. These compounds belong to the methylxanthine class of purine alkaloids, a group renowned for its stimulant and therapeutic properties. They are structurally related, differing only in the placement of two methyl groups on the xanthine backbone. This subtle distinction in molecular architecture gives rise to profound differences in their biological activity, metabolic fate, and clinical applications. Understanding these isomers is critical for researchers in pharmacology, drug development, and food science, as they are encountered as therapeutic agents, key components of widely consumed products like chocolate and tea, and as primary metabolites of caffeine.

The Methylxanthine Core: A Comparative Overview

Theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine) share the same xanthine core structure. The variation in the position of their N-methyl groups dictates their interaction with biological targets, solubility, and metabolic stability.

isomers cluster_theophylline Theophylline (1,3-dimethylxanthine) cluster_theobromine Theobromine (3,7-dimethylxanthine) cluster_paraxanthine Paraxanthine (1,7-dimethylxanthine) theo_img theobro_img para_img moa cluster_effects Cellular Effects Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdenosineR Adenosine Receptors (A1, A2, A3) Theophylline->AdenosineR Antagonizes cAMP ↑ Intracellular cAMP AdenosineBlock Adenosine Blockade AdenosineR->AdenosineBlock Relaxation Smooth Muscle Relaxation (Bronchodilation) cAMP->Relaxation Inflammation ↓ Inflammation cAMP->Inflammation tdm_workflow start Patient on Theophylline collect 1. Collect Serum Sample (Trough Level) start->collect prepare 2. Sample Preparation (Centrifugation) collect->prepare hplc 3. RP-HPLC Analysis (C18 Column, UV Detection) prepare->hplc quantify 4. Quantify Concentration (vs. Standard Curve) hplc->quantify report 5. Report to Clinician quantify->report adjust 6. Adjust Patient Dose report->adjust metabolism cluster_metabolites Primary Metabolites (C₈H₁₀N₂O₂) Caffeine Caffeine (1,3,7-trimethylxanthine) CYP1A2 Hepatic CYP1A2 Caffeine->CYP1A2 Paraxanthine Paraxanthine (1,7-dimethylxanthine) Theophylline Theophylline (1,3-dimethylxanthine) Theobromine Theobromine (3,7-dimethylxanthine) CYP1A2->Paraxanthine ~84% (N-3 Demethylation) CYP1A2->Theophylline ~8% (N-7 Demethylation) CYP1A2->Theobromine ~8% (N-1 Demethylation)

2-Hydroxy-3-methylbenzhydrazide solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Hydroxy-3-methylbenzhydrazide for Pharmaceutical Development

Abstract

This compound is a versatile chemical scaffold possessing significant potential in medicinal chemistry and materials science. As with any compound intended for these applications, a thorough understanding of its solubility characteristics is paramount for successful formulation, reaction optimization, and biological screening. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a qualitative assessment based on its structural analogues, and detailed, field-proven protocols for its quantitative experimental determination. By synthesizing theoretical knowledge with practical, self-validating methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to harness the full potential of this compound.

The Compound: Structure, Properties, and Significance

This compound, also known as 3-methylsalicylhydrazide, is an organic compound featuring a benzene ring substituted with hydroxyl, methyl, and benzhydrazide functional groups.[1] Its molecular structure is a key determinant of its physicochemical properties and, consequently, its applications.

Chemical Properties:

  • Molecular Formula: C₈H₁₀N₂O₂[1]

  • Molecular Weight: 166.18 g/mol [1]

  • Physical Form: Solid[1]

The hydrazide moiety is a cornerstone in medicinal chemistry, recognized for its role in constructing a wide array of biologically active molecules, including hydrazide-hydrazones with potential therapeutic applications.[2][3] The solubility of such compounds is a critical parameter that influences every stage of the development pipeline, from synthesis and purification to formulation and in vivo bioavailability.

Caption: Chemical structure of this compound.

Theoretical Underpinnings of Solubility

The solubility of a molecule is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility. The structural features of this compound—a hydrophobic aromatic ring and methyl group, combined with polar, hydrogen-bonding capable hydroxyl and hydrazide groups—create a complex solubility profile.

  • Hydrogen Bonding: The -OH and -CONHNH₂ groups can act as both hydrogen bond donors and acceptors. This is the primary driver of solubility in polar protic solvents like water, ethanol, and methanol.

  • Dipole-Dipole Interactions: The polar carbonyl (C=O) and N-H bonds in the hydrazide moiety contribute to a significant dipole moment, promoting solubility in polar aprotic solvents like DMSO, DMF, and acetonitrile.

  • Hydrophobic Effects: The nonpolar benzene ring and methyl group limit solubility in water but enhance it in less polar organic solvents. The overall solubility in a given solvent depends on the balance between these competing interactions.

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterInsoluble / Very LowThe hydrophobic aromatic ring and methyl group likely dominate over the polar groups, limiting miscibility with water.
Ethanol, MethanolSparingly SolubleThe alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while its -OH group can hydrogen bond.[5][6]
Polar Aprotic DMSO, DMFSolubleThese solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating both polar and nonpolar moieties.[2]
Acetone, AcetonitrileSolubleGood dipole-dipole interactions can overcome the crystal lattice energy of the solid compound.[4]
Nonpolar Hexane, TolueneInsolubleInsufficient polarity to interact with the hydroxyl and hydrazide groups and break the intermolecular hydrogen bonds in the solid state.

Experimental Protocols for Solubility Determination

To move beyond prediction, rigorous experimental measurement is essential. The choice of method depends on the required accuracy, throughput, and stage of research.

Caption: Workflow for the Shake-Flask solubility method.

Protocol 1: Equilibrium Solubility via Isothermal Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility, representing the true equilibrium state. It is crucial for late-stage development and formulation.

Expertise & Rationale: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute. This ensures the measurement reflects the maximum amount of substance a solvent can hold under specific conditions (temperature, pressure), which is vital for accurate physicochemical characterization.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. "Excess" is critical; undissolved solid must be visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. The equilibration time is critical and must be sufficient to reach a plateau in concentration, typically 24 to 72 hours.

    • Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). The concentration should not change significantly between the later time points.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, use centrifugation (e.g., 15 min at >10,000 g) or filtration (using a solvent-compatible, low-binding filter, e.g., 0.22 µm PTFE) to separate the saturated supernatant from the solid.

    • Causality: This step is crucial to prevent solid particulates from being carried over into the analytical sample, which would artificially inflate the measured concentration.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with an appropriate mobile phase or solvent to fall within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the precise concentration.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report units clearly (e.g., µg/mL, mM).

Protocol 2: Kinetic Solubility for High-Throughput Screening

In early discovery, speed is often prioritized over absolute accuracy. Kinetic solubility assays measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Expertise & Rationale: This method mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks into an aqueous buffer. It identifies compounds that may precipitate under assay conditions, preventing false negatives. The result is not thermodynamic solubility but is highly relevant for screening campaigns.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate (e.g., 96-well UV-transparent plate).

  • Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the buffer, creating a range of final concentrations (e.g., 1 µM to 200 µM) with a fixed final DMSO percentage (typically 1-2%).

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Detection: Measure the turbidity (light scattering) caused by the precipitate using a nephelometer or a plate reader that can measure absorbance at a high wavelength (e.g., 650-750 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the background.

Conclusion

This compound is a molecule of significant scientific interest, and understanding its solubility is a prerequisite for its effective application. This guide has established its likely poor solubility in aqueous media and good solubility in polar aprotic solvents like DMSO, based on its chemical structure and data from related compounds.[2][4] More importantly, it provides robust, detailed, and validated experimental protocols for the precise determination of both thermodynamic and kinetic solubility. By applying these methods, researchers can generate the critical data needed for informed decisions in reaction chemistry, formulation science, and drug discovery, thereby accelerating the path from compound synthesis to functional application.

References

An In-Depth Technical Guide to the Theoretical and Structural Elucidation of 2-Hydroxy-3-methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the structural characteristics of 2-hydroxy-3-methylbenzhydrazide, a versatile molecule in medicinal chemistry and materials science. We will delve into its foundational structural properties, drawing insights from experimental crystallographic data of its derivatives, and outline a robust theoretical framework for its complete computational analysis. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's structure-activity relationships.

Foundational Significance of this compound

Hydrazide-hydrazones are a class of organic compounds that have garnered significant attention due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. The this compound core is a key building block for synthesizing various Schiff bases and hydrazone derivatives, where its structural features play a pivotal role in their biological efficacy and coordination chemistry. Understanding the conformational flexibility, electronic properties, and hydrogen bonding capabilities of this core structure is paramount for the rational design of novel therapeutic agents and functional materials.

Experimental Insights from Crystallographic Studies of Derivatives

A consistent observation across these derivatives is the presence of strong intramolecular hydrogen bonds. The hydroxyl group at the 2-position of the benzene ring often forms a hydrogen bond with the oxygen or nitrogen atoms of the hydrazide group, leading to the formation of a stable six-membered ring motif (S(6) loop).[3][5] This interaction significantly influences the planarity and conformational rigidity of the molecule.

Furthermore, intermolecular hydrogen bonds, primarily involving the N-H group of the hydrazide and the carbonyl oxygen, are crucial in dictating the crystal packing, leading to the formation of one-dimensional chains or more complex three-dimensional networks.[2][3][6]

The following table summarizes key crystallographic data from several derivatives, highlighting the structural characteristics of the this compound backbone.

Derivative NameCrystal SystemDihedral Angle between Benzene Rings (°)Key Intramolecular Hydrogen BondsRef.
N′-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazideMonoclinic4.1(2)O—H⋯N, O—H⋯O[1]
2-Hydroxy-N′-(4-hydroxybenzylidene)-3-methylbenzohydrazideOrthorhombic19.03(11)O—H⋯O[2]
N′-(2-Chlorobenzylidene)-2-hydroxy-3-methylbenzohydrazideMonoclinic3.4(5)O—H⋯O[3]
N′-(5-hydroxy-2-nitrobenzylidene)-3-methylbenzohydrazide-3.9(3)O—H⋯O[4]

A Proposed Theoretical Framework for Structural Analysis

To gain a deeper, quantitative understanding of the structural and electronic properties of this compound, a comprehensive theoretical study is indispensable. Density Functional Theory (DFT) is the recommended computational method due to its excellent balance of accuracy and computational cost for molecules of this size.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines a robust workflow for the theoretical investigation of this compound.

Step 1: Geometry Optimization

  • Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).

  • Methodology: Perform a full geometry optimization using DFT. A common and reliable choice of functional is B3LYP, paired with a sufficiently large basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution and polarization effects. The optimization should be performed without any symmetry constraints to allow the molecule to adopt its true minimum energy conformation.

Step 2: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

  • Methodology: Calculate the harmonic vibrational frequencies at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms a true minimum. The calculated frequencies can be compared with experimental IR and Raman data for validation.

Step 3: Electronic Structure Analysis

  • Objective: To understand the distribution of electrons and identify regions of reactivity.

  • Methodology:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[7][8]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

Step 4: Natural Bond Orbital (NBO) Analysis

  • Objective: To investigate intramolecular interactions, such as hydrogen bonding and charge transfer.

  • Methodology: Perform an NBO analysis to quantify the strength of the intramolecular hydrogen bonds and to understand the delocalization of electron density within the molecule.

The logical workflow for this theoretical study is depicted in the following diagram:

Theoretical_Workflow Start Initial Molecular Structure Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Analysis Opt->Freq Validation Imaginary Frequencies? Freq->Validation Validation->Opt Yes (Re-optimize) Minimum Stable Conformer Validation->Minimum No Electronic Electronic Structure Analysis (HOMO, LUMO, MEP) Minimum->Electronic NBO NBO Analysis Minimum->NBO End Comprehensive Structural Insights Electronic->End NBO->End

Caption: A flowchart illustrating the proposed computational workflow for the theoretical analysis of this compound.

Predicted Structural and Electronic Properties

Based on the experimental data from its derivatives and general principles of computational chemistry, the following outcomes can be anticipated from the proposed theoretical study:

  • Molecular Geometry: The optimized structure will likely exhibit a nearly planar conformation due to the extensive electron delocalization and the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the hydrazide moiety.

  • Hydrogen Bonding: The NBO analysis is expected to quantify the strength of this intramolecular hydrogen bond, revealing a significant stabilization energy.

  • Electronic Properties: The HOMO is likely to be localized on the phenyl ring and the hydrazide moiety, indicating these are the primary sites for electrophilic attack. The LUMO may be distributed over the carbonyl group, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability.

  • Spectroscopic Signature: The calculated vibrational frequencies will provide a theoretical IR spectrum that can be used to assign the characteristic vibrational modes, such as the O-H, N-H, and C=O stretching frequencies.

The molecular structure of this compound with the key intramolecular hydrogen bond is visualized below:

Caption: A 2D representation of the this compound structure highlighting the key intramolecular hydrogen bond.

Conclusion and Future Directions

The structural framework of this compound, characterized by significant intramolecular hydrogen bonding and a relatively planar conformation, provides a solid foundation for its diverse applications. The proposed theoretical protocol offers a powerful avenue for a detailed, quantitative exploration of its properties. Future studies should focus on correlating these theoretical findings with experimental data, such as NMR and UV-Vis spectroscopy, to further validate the computational models.[8][9] Such a synergistic approach will undoubtedly accelerate the design and development of novel compounds based on this versatile molecular scaffold.

References

Methodological & Application

Introduction: Unveiling the Potential of 2-Hydroxy-3-methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Hydroxy-3-methylbenzhydrazide as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 3-Methylsalicylhydrazide[1][2], is an aromatic organic compound featuring a unique combination of functional groups: a phenolic hydroxyl (-OH) group, a methyl (-CH3) group ortho to the hydroxyl, and a hydrazide (-CONHNH₂) moiety. This specific arrangement of reactive sites makes it an exceptionally valuable and versatile intermediate in the field of organic synthesis. Its structural rigidity, coupled with the nucleophilic nature of the hydrazide group and the coordinating ability of the adjacent hydroxyl and carbonyl oxygen, provides a robust scaffold for the construction of a wide array of more complex molecules.

This guide delves into the synthesis and primary applications of this compound, offering detailed protocols and mechanistic insights. It is designed to serve as a practical resource for researchers leveraging this intermediate for the development of novel Schiff bases, metal-organic complexes, and potentially diverse heterocyclic systems. The protocols herein are presented not merely as steps, but as self-validating systems, with explanations grounded in established chemical principles to ensure reproducibility and a deeper understanding of the underlying transformations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
IUPAC Name 2-Hydroxy-3-methylbenzohydrazide[2]
Synonyms 3-Methylsalicylhydrazide, o-Cresotic Hydrazide[1][2]
CAS Number 30991-42-5[1][2]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Appearance Solid[2]

Core Synthesis of the Intermediate: this compound

The most direct and widely adopted method for synthesizing benzhydrazides is the hydrazinolysis of the corresponding ester. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine hydrate. Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating, significantly reducing reaction times[3].

Protocol 1: Synthesis of this compound from Methyl 2-hydroxy-3-methylbenzoate

This protocol is adapted from established methods for the synthesis of similar hydroxybenzhydrazides[3].

Objective: To synthesize this compound via hydrazinolysis of its methyl ester.

Materials:

  • Methyl 2-hydroxy-3-methylbenzoate

  • Hydrazine Hydrate (80% or higher)

  • Absolute Ethanol (optional, as solvent for conventional reflux)

  • Distilled Water

  • Standard laboratory glassware for reflux or a dedicated microwave reactor

  • Filtration apparatus (Büchner funnel)

Procedure (Microwave-Assisted Method):

  • Reaction Setup: In a microwave-safe reaction vessel, combine methyl 2-hydroxy-3-methylbenzoate (1 equivalent) with an excess of hydrazine hydrate (e.g., 4 equivalents)[3]. The reaction can often be performed neat.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 360 W) for a short duration (typically 3-5 minutes)[3].

  • Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting ester spot indicates completion.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, add cold distilled water. A white precipitate of this compound should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Drying and Recrystallization: Dry the collected solid. For higher purity, recrystallize the product from a suitable solvent like absolute ethanol to obtain fine, crystalline this compound[4].

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, FT-IR (presence of N-H, O-H, and C=O stretches), and ¹H-NMR spectroscopy.

Causality Behind Experimental Choices:

  • Excess Hydrazine: Using an excess of hydrazine hydrate drives the equilibrium towards the product side, ensuring complete conversion of the ester.

  • Microwave Irradiation: This technique provides rapid and uniform heating, which accelerates the rate of reaction compared to conventional reflux, aligning with principles of green chemistry[4].

  • Water Quenching: this compound is poorly soluble in cold water, while hydrazine hydrate is miscible. This allows for easy precipitation and initial purification of the product.

  • Recrystallization: This is a crucial step to remove any unreacted starting material or side products, yielding a highly pure intermediate essential for subsequent reactions.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_process Purification start_ester Methyl 2-hydroxy-3-methylbenzoate reaction Microwave Irradiation (3-5 min, 360W) start_ester->reaction 1. Mix start_hydrazine Hydrazine Hydrate start_hydrazine->reaction 1. Mix workup Quench with Cold Water reaction->workup 2. Cool filtration Vacuum Filtration & Washing workup->filtration 3. Isolate recrystall Recrystallization (Ethanol) filtration->recrystall 4. Purify end_product Pure this compound recrystall->end_product 5. Dry

Caption: Workflow for the synthesis of this compound.

Application I: Synthesis of Schiff Bases (Hydrazones)

One of the most prominent applications of this compound is in the synthesis of Schiff bases, specifically hydrazones. This is achieved through a condensation reaction between the terminal amine (-NH₂) of the hydrazide and the carbonyl group of an aldehyde or ketone[5][6][7]. The resulting hydrazones are a class of compounds extensively studied for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties[8][9].

The general reaction proceeds via nucleophilic attack of the hydrazide's nitrogen on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) bond.

G cluster_reactants Reactants cluster_product Product hydrazide This compound catalyst + H⁺ (cat.) - H₂O hydrazide->catalyst aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') aldehyde->catalyst schiff_base Schiff Base (Hydrazone) catalyst->schiff_base

Caption: General scheme for Schiff base synthesis from this compound.

Protocol 2: Synthesis of N′-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide

This protocol is a direct application of the principles described in the literature for condensing this compound with an aldehyde[5].

Objective: To synthesize a representative Schiff base via condensation.

Materials:

  • This compound (1.0 mmol, 0.166 g)

  • 2,5-Dihydroxybenzaldehyde (1.0 mmol, 0.138 g)

  • Methanol (50 mL)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound and 2,5-dihydroxybenzaldehyde in 50 mL of methanol.

  • Reaction: Stir the mixture at room temperature. The reaction is often facile and may proceed without heat. For less reactive carbonyls, the mixture can be refluxed for 1-2 hours[5][6].

  • Monitoring: Track the reaction's progress by TLC until the starting materials are consumed.

  • Isolation: Upon completion, cool the mixture. The product often precipitates directly from the reaction medium. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration. Wash the crystals with a small amount of cold methanol or ethanol to remove any soluble impurities.

  • Drying: Dry the purified Schiff base product. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate[5].

Self-Validation: The purity of the synthesized hydrazone can be confirmed by its sharp melting point and spectroscopic data (FT-IR, ¹H-NMR, Mass Spectrometry). The appearance of an imine (-CH=N-) proton signal in the ¹H-NMR spectrum (typically δ 8-9 ppm) is a key indicator of successful Schiff base formation[9].

Application II: Ligand Scaffolds for Metal Complexes

The Schiff bases derived from this compound are superb polydentate ligands for coordinating with transition metal ions[10][11][12]. The presence of the phenolic -OH, azomethine nitrogen, and enolic or ketonic oxygen atoms creates multiple binding sites, allowing for the formation of stable chelate rings. These metal complexes are of significant interest due to their potential applications in catalysis, materials science, and as antimicrobial or anticancer agents[10][13]. The ligand typically coordinates in a mononegative bidentate or tridentate fashion after deprotonation of the phenolic hydroxyl group[10].

G cluster_synthesis Complexation Reaction ligand Schiff Base Ligand (from Protocol 2) reaction Reflux in Ethanol ligand->reaction metal_salt Metal(II) Salt (e.g., Zn(OAc)₂, CuCl₂) metal_salt->reaction product Stable Metal Complex reaction->product Chelation

Caption: Workflow for the synthesis of a metal complex using a Schiff base ligand.

Protocol 3: Synthesis of a Metal(II) Complex

This protocol provides a general method for complexation, adapted from procedures for synthesizing complexes with similar benzhydrazide Schiff base ligands[13].

Objective: To synthesize a metal(II) complex using a pre-formed Schiff base ligand.

Materials:

  • N′-(Arylmethylene)-2-hydroxy-3-methylbenzohydrazide (Schiff base from Protocol 2) (2 equivalents)

  • A metal(II) salt, e.g., Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O] (1 equivalent)

  • Ethanol or Methanol

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand in hot ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt in a minimum amount of ethanol or water.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A change in color or the formation of a precipitate often indicates the formation of the complex.

  • Reaction: Reflux the resulting mixture for 2-4 hours to ensure complete complexation[13].

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

  • Washing and Drying: Wash the solid complex with cold ethanol to remove any unreacted starting materials, followed by a non-coordinating solvent like diethyl ether. Dry the complex under vacuum.

  • Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. In FT-IR, a shift in the C=N and C-O stretching frequencies upon complexation provides strong evidence of coordination to the metal center.

Expert Insight: The choice of metal salt and solvent can influence the final geometry and coordination number of the complex. The stoichiometry (ligand:metal ratio) is critical and should be precisely controlled to obtain the desired product[13]. The deprotonation of the phenolic -OH group upon chelation is a key step, often facilitated by the basicity of the reaction medium or the metal salt used (e.g., acetates).

Conclusion and Future Outlook

This compound stands out as a highly effective and adaptable intermediate. Its straightforward synthesis and reactive functional groups provide an accessible entry point for constructing molecules with significant structural complexity and biological relevance. The protocols detailed in this guide for the synthesis of Schiff bases and their subsequent use as ligands for metal complexes represent the most well-established applications. These pathways empower researchers in drug discovery and materials science to develop novel compounds with tailored properties. Future research may further explore its utility in synthesizing novel heterocyclic systems, expanding the chemical space accessible from this versatile building block.

References

Application Notes & Protocols for Assessing the In Vitro Antibacterial Activity of 2-Hydroxy-3-methylbenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale and Potential of 2-Hydroxy-3-methylbenzhydrazide Derivatives

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial properties. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticonvulsant effects.[1][2][3] The core structure, characterized by the -CONHN=CH- moiety, is a key pharmacophore that appears in several clinically used antimicrobial agents.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the in vitro antibacterial efficacy of a specific subclass: this compound derivatives.

The inclusion of the 2-hydroxy group and a methyl group at the 3-position of the benzhydrazide scaffold is a deliberate synthetic strategy. The hydroxyl group has the potential to form hydrogen bonds with target sites in bacterial enzymes or proteins, a mechanism suggested to contribute to the antibacterial activity of similar compounds.[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of lipophilicity and electronic properties, which can significantly influence the compound's ability to penetrate bacterial membranes and interact with its target.

This guide is designed to be a practical and scientifically robust resource. It moves beyond a simple recitation of steps to explain the underlying principles of each protocol, ensuring that the data generated is not only accurate but also interpretable within the broader context of antimicrobial drug discovery.

Part 1: Synthesis and Characterization of this compound Derivatives (A Brief Overview)

While this document focuses on the biological evaluation, a foundational understanding of the synthesis is crucial. These derivatives are typically synthesized via a condensation reaction between this compound and various substituted aldehydes or ketones.[4][5] Microwave-assisted synthesis has been shown to be an efficient "green chemistry" approach for producing these compounds with good yields.[4][6][7]

General Synthetic Scheme:

  • Step 1: Formation of the Hydrazide. 2-Hydroxy-3-methylbenzoic acid (or its ester, such as methyl salicylate) is reacted with hydrazine hydrate to form the this compound intermediate.[4]

  • Step 2: Condensation to Form Hydrazone Derivatives. The purified hydrazide is then reacted with a selected aromatic or heterocyclic aldehyde/ketone in a suitable solvent (e.g., ethanol) to yield the final N'-substituted-2-hydroxy-3-methylbenzhydrazide derivative.[5]

Following synthesis, rigorous characterization using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry is essential to confirm the chemical structure and purity of the derivatives before proceeding with biological assays.[4][6]

Part 2: Core Protocols for In Vitro Antibacterial Susceptibility Testing

The primary objective of in vitro testing is to determine the lowest concentration of the test compound that can inhibit the visible growth of a bacterium (Minimum Inhibitory Concentration, MIC) and the lowest concentration that can kill a significant portion of the bacterial population (Minimum Bactericidal Concentration, MBC). The broth microdilution method is a widely accepted and standardized technique for determining MIC values and serves as the foundation for subsequent MBC testing.[8][9][10][11]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is a fundamental measure of a compound's potency.[8][11] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Causality Behind the Method: The broth microdilution method is favored for its efficiency, allowing for the simultaneous testing of multiple compounds against various bacterial strains in a 96-well microtiter plate format.[9] It provides a quantitative result (in µg/mL or µM) that is reproducible and comparable across different studies.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solution of This compound Derivative E Perform Serial 2-Fold Dilutions of Compound in 96-Well Plate A->E B Culture Bacterial Strains (e.g., S. aureus, E. coli) C Prepare 0.5 McFarland Standard Inoculum B->C F Inoculate Wells with Standardized Bacterial Suspension C->F D Prepare Mueller-Hinton Broth (MHB) D->E E->F G Incubate Plates at 35-37°C for 16-20 hours F->G H Visually Inspect for Turbidity (Bacterial Growth) G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I

Caption: Workflow for MIC determination of this compound derivatives.

  • Preparation of Test Compound:

    • Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: DMSO is often used for its ability to dissolve a wide range of organic compounds. The stock concentration should be high enough to ensure the final DMSO concentration in the assay is non-inhibitory to the bacteria (typically ≤1%).

    • Prepare a working stock solution by diluting the initial stock in Mueller-Hinton Broth (MHB), the recommended medium for routine susceptibility testing of non-fastidious bacteria.[12]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[10][11] Rationale: A standardized inoculum is critical for the reproducibility of MIC results. A higher inoculum can lead to falsely high MIC values.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Assay Setup (96-Well Plate):

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working stock solution of the test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10.[10]

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[13]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition, the MBC determines the concentration required to kill the bacteria.[14][15] The MBC test is a necessary follow-up to the MIC assay to distinguish between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Causality Behind the Method: The principle of the MBC test is to subculture the contents of the clear wells from the MIC plate onto a growth medium that does not contain the test compound. If the bacteria do not grow after being transferred to the fresh medium, it indicates they were killed by the initial concentration of the compound.

MBC_Workflow Start Completed MIC Assay Plate A Select Clear Wells (at and above MIC) Start->A B Aliquot 10-100 µL from each selected well A->B C Spot-plate onto Drug-Free Nutrient Agar Plates B->C D Incubate Agar Plates at 35-37°C for 18-24 hours C->D E Count Colonies (CFU) on each spot D->E F Determine MBC: Lowest concentration with ≥99.9% kill E->F

Caption: Workflow for MBC determination following an MIC assay.

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC value and at least two more concentrated wells that also show no visible growth.[15]

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a fixed volume (e.g., 10 µL) from each of these wells.[13]

  • Plating:

    • Spot-plate the aliquot onto a quadrant of a sterile, drug-free nutrient agar plate (e.g., Mueller-Hinton Agar).

    • Also, plate an aliquot from the growth control well to establish a baseline CFU count.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the control plate.

  • Reading the Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is defined as the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13][14]

Part 3: Data Presentation and Interpretation

Clear and structured data presentation is essential for the interpretation of results and for comparing the activity of different derivatives.

Quantitative Data Summary

Summarize the MIC and MBC data in a table format. The ratio of MBC to MIC can provide insight into the nature of the compound's antibacterial effect.

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

Table 1: Example MIC and MBC Data for this compound Derivatives

Compound IDDerivative Structure (Substituent)Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
HYD-01 N'-(4-methoxybenzylidene)-E. coli ATCC 25922120[4]2402Bactericidal
HYD-02 N'-(2-methoxybenzylidene)-E. coli ATCC 25922>1000[4]>1000-Inactive
HYD-03 N'-(4-nitrobenzylidene)-S. aureus ATCC 29213641282Bactericidal
HYD-04 N'-(2-chlorobenzylidene)-S. aureus ATCC 29213128>512>4Bacteriostatic
Ref-Cipro CiprofloxacinE. coli ATCC 259220.0150.032Bactericidal
Ref-Vanc VancomycinS. aureus ATCC 29213122Bactericidal

Note: Data for HYD-01 and HYD-02 are examples based on published values for similar compounds; other values are hypothetical for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The data in Table 1, though illustrative, highlights how SAR can be deduced. For instance, the position and nature of the substituent on the benzylidene ring dramatically affect antibacterial activity. A methoxy group at the 4-position (para) appears to confer greater activity against E. coli than one at the 2-position (ortho).[4] Similarly, electron-withdrawing groups like nitro or halogens can modulate activity, and their position is critical.[16] These initial findings guide the next cycle of synthesis and optimization in a drug discovery program.

Part 4: Quality Control and Trustworthiness

To ensure the validity of the results, every experiment must include a self-validating system.

  • Positive Control: A known, clinically relevant antibiotic (e.g., Ciprofloxacin for Gram-negative, Vancomycin for Gram-positive) must be tested in parallel. The resulting MIC values should fall within the expected range for the quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • Negative Controls: The sterility control (broth only) must remain clear, confirming no contamination. The growth control (broth + inoculum) must show robust growth, confirming the viability of the bacteria and the suitability of the medium.

  • Solvent Control: A control well containing the highest concentration of the solvent (e.g., DMSO) used in the assay should be included to ensure the solvent itself has no inhibitory effect on bacterial growth.

By adhering to these rigorous protocols and quality control measures, researchers can confidently evaluate the antibacterial potential of novel this compound derivatives and contribute meaningful data to the urgent search for new antimicrobial agents.

References

The Strategic Synthesis of Schiff Bases from 2-Hydroxy-3-methylbenzhydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Schiff bases derived from 2-Hydroxy-3-methylbenzhydrazide. This class of compounds holds significant promise in various scientific fields, particularly in the development of novel therapeutic agents and catalysts.

Introduction: The Versatility of Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds formed through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone). Their unique structural features and the ease with which they can be synthesized have made them a focal point of research in coordination chemistry, materials science, and medicinal chemistry. The this compound moiety, in particular, offers a valuable scaffold for the construction of Schiff bases with enhanced biological and catalytic activities due to the presence of multiple coordination sites.

The incorporation of the hydroxyl (-OH) and methyl (-CH₃) groups on the phenyl ring, along with the hydrazide functionality, imparts specific electronic and steric properties to the resulting Schiff bases. These properties can be fine-tuned by reacting this compound with a diverse range of aldehydes and ketones, leading to a library of compounds with tailored functionalities.

The Synthetic Pathway: A Mechanistic Approach

The synthesis of Schiff bases from this compound is typically achieved through a straightforward condensation reaction with an appropriate aldehyde or ketone. The reaction is generally carried out in a suitable solvent, such as ethanol or methanol, and is often catalyzed by a few drops of a weak acid like glacial acetic acid.[1]

The underlying mechanism involves a nucleophilic addition of the primary amine of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable imine bond. The reaction progress can be conveniently monitored using thin-layer chromatography (TLC).

The choice of solvent is critical; it must be able to dissolve the reactants while being relatively inert to the reaction conditions. Ethanol is a common choice due to its good solvating power and appropriate boiling point for refluxing the reaction mixture. The addition of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby facilitating the nucleophilic attack by the amine.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Reaction Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid)->Condensation Reaction Reflux Reflux Reflux->Condensation Reaction Schiff Base Schiff Base Condensation Reaction->Schiff Base Water Water Condensation Reaction->Water

Figure 1: General workflow for the synthesis of Schiff bases from this compound.

Structural Elucidation: Characterization Techniques

Once the synthesis is complete, it is imperative to confirm the structure and purity of the resulting Schiff base. A combination of spectroscopic techniques is typically employed for this purpose.

TechniqueKey Observational Data
FT-IR Spectroscopy Disappearance of the C=O stretching band of the aldehyde/ketone and the N-H stretching bands of the hydrazide. Appearance of a new characteristic band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹.[1][2]
¹H NMR Spectroscopy Appearance of a characteristic singlet for the azomethine proton (-CH=N-), usually in the downfield region (δ 8-10 ppm). Signals corresponding to the aromatic and other protons of the precursor molecules will also be present and can be used to confirm the overall structure.[1][3]
¹³C NMR Spectroscopy Appearance of a signal for the azomethine carbon (-C=N-), typically in the range of δ 140-160 ppm.[2]
Mass Spectrometry Determination of the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula.[1][2]

Table 1: Spectroscopic data for the characterization of Schiff bases.

Diverse Applications: From Medicine to Catalysis

Schiff bases derived from this compound and their metal complexes have demonstrated a wide array of promising applications, driven by their unique structural and electronic properties.

Biological Activities
  • Antimicrobial Agents: Many Schiff bases exhibit significant activity against a broad spectrum of bacteria and fungi.[4][5] The lipophilic nature of these compounds allows them to easily penetrate microbial cell membranes, disrupting normal cellular processes. The presence of the azomethine group is often crucial for their antimicrobial efficacy.[6] The chelation of these Schiff bases with metal ions can further enhance their biological activity.[4][7]

  • Antioxidant Properties: The phenolic hydroxyl group in the this compound moiety can act as a radical scavenger, imparting antioxidant properties to the resulting Schiff bases.[8][9] This activity is crucial in combating oxidative stress, which is implicated in a variety of diseases. The antioxidant potential can be evaluated using assays such as the DPPH radical scavenging method.[8][9]

Catalytic Applications

Metal complexes of Schiff bases are widely recognized for their catalytic prowess in a variety of organic transformations.[10] The ability of the Schiff base ligand to form stable complexes with transition metals, coupled with the tunable electronic and steric environment around the metal center, makes them effective catalysts.[10] These complexes have been successfully employed in oxidation, hydrogenation, and various coupling reactions.[10]

Applications cluster_bio Biological Applications cluster_catalysis Catalytic Applications Schiff_Base This compound Schiff Base Antimicrobial Antimicrobial Schiff_Base->Antimicrobial Antioxidant Antioxidant Schiff_Base->Antioxidant Metal_Complexes Metal Complexes Schiff_Base->Metal_Complexes Catalysis Catalysis (Oxidation, etc.) Metal_Complexes->Catalysis

Figure 2: Key application areas of Schiff bases derived from this compound.

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base

This section provides a step-by-step protocol for the synthesis of a Schiff base from this compound and salicylaldehyde.

Materials:

  • This compound (1.66 g, 0.01 mol)

  • Salicylaldehyde (1.22 g, 0.01 mol)

  • Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.66 g (0.01 mol) of this compound in 20 mL of ethanol with gentle warming and stirring. In a separate beaker, dissolve 1.22 g (0.01 mol) of salicylaldehyde in 10 mL of ethanol.

  • Reaction Setup: Add the ethanolic solution of salicylaldehyde to the solution of this compound in the round-bottom flask. Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a magnetic stirrer and hot plate. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate out of the solution. If no precipitate forms, the solution can be concentrated by evaporating some of the solvent.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a desiccator. The final product should be characterized by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The synthesis of Schiff bases from this compound offers a facile and versatile route to a class of compounds with significant potential in drug discovery and catalysis. The protocols and information provided in this application note are intended to serve as a valuable resource for researchers in these fields, enabling the exploration and development of novel and impactful chemical entities.

References

Application Notes & Protocols for the Analytical Detection of 2-Hydroxy-3-methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed analytical methods for the qualitative and quantitative detection of 2-Hydroxy-3-methylbenzhydrazide. As a crucial intermediate and potential impurity in pharmaceutical synthesis, robust and reliable analytical procedures are paramount for quality control and regulatory compliance. This document outlines three field-proven analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is presented with an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and a framework for method validation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to accurately and precisely analyze this compound in various sample matrices.

Introduction: The Analytical Imperative for this compound

This compound, a derivative of salicylic acid, is a chemical entity of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs, a phenolic hydroxyl group and a hydrazide moiety, impart specific chemical properties that are leveraged in the synthesis of novel therapeutic agents. However, the presence of this compound as a residual starting material or impurity in a final active pharmaceutical ingredient (API) necessitates sensitive and specific analytical methods for its detection and quantification.[1] Regulatory bodies mandate stringent control over impurities in drug substances, making the validation of such analytical methods a critical component of the drug development lifecycle.[2][3]

This document serves as a practical guide to establishing and validating analytical protocols for this compound, ensuring data integrity and adherence to international regulatory standards.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[4]
Molecular Weight 166.18 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 190-191°C[5]
pKa 8.78 ± 0.35 (Predicted)[5]
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO), sparingly soluble in water.Inferred from structure

The presence of a phenolic hydroxyl group and a hydrazide moiety suggests that the molecule will exhibit UV absorbance and is amenable to derivatization for enhanced chromatographic performance and detection.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[6] For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable. To enhance UV detection and retention, derivatization with an appropriate aldehyde is recommended. Salicylaldehyde is a suitable derivatizing agent that reacts with the hydrazide group to form a stable hydrazone with a strong chromophore.[7]

Rationale for Method Selection

The derivatization of the hydrazide functional group serves a dual purpose: it increases the hydrophobicity of the analyte, leading to better retention on a C18 column, and it introduces a larger conjugated system, which enhances the molar absorptivity, thereby increasing the sensitivity of UV detection.[4] An isocratic elution is chosen for its simplicity and robustness, which is ideal for routine quality control applications.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Add Salicylaldehyde (Derivatizing Agent) Dissolve->Derivatize Heat Incubate at 60°C Derivatize->Heat Dilute Dilute to Final Concentration Heat->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (External Standard) Integrate->Quantify

Caption: HPLC analysis workflow for this compound.

Detailed Protocol

3.3.1. Reagents and Materials

  • This compound reference standard

  • Salicylaldehyde (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3.3.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate (pH 5.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 320 nm
Injection Volume 10 µL

3.3.3. Preparation of Solutions

  • Diluent: Methanol

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask. Add 1.0 mL of a 1% (v/v) solution of salicylaldehyde in methanol. Incubate the flask in a water bath at 60°C for 30 minutes. Cool to room temperature and dilute to volume with diluent.

  • Sample Solution: Accurately weigh a sample containing an expected amount of this compound and prepare as described for the Working Standard Solution to achieve a final theoretical concentration of 10 µg/mL.

3.3.4. System Suitability Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

Method Validation Framework

A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines to ensure its suitability for the intended purpose.[6][8]

Validation ParameterAcceptance Criteria
Specificity The peak for the derivatized analyte should be well-resolved from other components in the sample matrix.
Linearity A minimum of five concentrations covering the expected range. Correlation coefficient (r²) ≥ 0.995.[8]
Range The range for which the method is linear, accurate, and precise.
Accuracy Recovery of spiked analyte at three concentration levels (e.g., 80%, 100%, 120%) should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) RSD for multiple preparations should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. Precision at the LOQ should have an RSD ≤ 10%.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization technique for compounds with active hydrogens, such as hydroxyl and amine groups.[9]

Rationale for Method Selection

The silylation of this compound replaces the active protons on the phenolic hydroxyl and hydrazide groups with trimethylsilyl (TMS) groups. This derivatization significantly increases the volatility and thermal stability of the analyte, allowing it to be readily analyzed by GC. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized molecule.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Add BSTFA (Silylating Agent) Dissolve->Derivatize Heat Incubate at 70°C Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Detect Mass Spectrometry (EI, Scan/SIM Mode) Separate->Detect Identify Library Search & Mass Spectral Interpretation Detect->Identify Quantify Quantification (Internal Standard) Identify->Quantify

Caption: GC-MS analysis workflow for this compound.

Detailed Protocol

4.3.1. Reagents and Materials

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous, GC grade)

  • Internal Standard (e.g., deuterated analogue or a structurally similar compound)

  • GC vials with inserts

4.3.2. GC-MS Conditions

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu (for qualitative analysis)
SIM Ions To be determined from the mass spectrum of the derivatized standard

4.3.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solution (10 µg/mL): Transfer 1 mL of the Standard Stock Solution to a GC vial. Add a known amount of the internal standard. Evaporate the solvent to dryness under a gentle stream of nitrogen. Add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Sample Solution: Prepare the sample in a similar manner to the Working Standard Solution to achieve a final theoretical concentration of 10 µg/mL.

UV-Vis Spectrophotometry Method

For a rapid and straightforward quantitative estimation, particularly in simpler matrices, a UV-Vis spectrophotometric method can be employed. This method relies on the reaction of the hydrazide group with a chromogenic reagent to produce a colored complex that can be measured. 4-Dimethylaminobenzaldehyde (DMAB) is a common reagent for this purpose, forming a yellow-colored product in an acidic medium.

Rationale for Method Selection

This colorimetric method is cost-effective and does not require extensive instrumentation. The reaction between this compound and DMAB is specific to the hydrazide moiety under acidic conditions, providing a degree of selectivity. The intensity of the color produced is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve React Add DMAB Reagent Dissolve->React Develop Color Development React->Develop Measure Measure Absorbance at λmax Develop->Measure Quantify Quantification via Calibration Curve Measure->Quantify

Caption: UV-Vis spectrophotometry workflow for this compound.

Detailed Protocol

5.3.1. Reagents and Materials

  • This compound reference standard

  • 4-Dimethylaminobenzaldehyde (DMAB)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Volumetric flasks, pipettes, and cuvettes

5.3.2. Preparation of Solutions

  • DMAB Reagent: Dissolve 0.8 g of DMAB in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with 1M Hydrochloric acid.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the Standard Stock Solution with 1M Hydrochloric acid. To 5 mL of each standard, add 5 mL of the DMAB reagent. Allow the color to develop for 15 minutes.

  • Sample Solution: Prepare the sample in a similar manner to the calibration standards to achieve a concentration within the calibration range.

5.3.3. Measurement

  • Determine the wavelength of maximum absorbance (λmax) by scanning a mid-range standard from 400 to 600 nm. The expected λmax is around 458 nm.

  • Measure the absorbance of the blank (reagents without analyte), calibration standards, and sample solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Conclusion

The analytical methods presented in this guide provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, specificity, or throughput. The HPLC method is recommended for routine quality control, while the GC-MS method serves as an excellent confirmatory technique. The UV-Vis spectrophotometric method offers a simple and rapid alternative for screening purposes. It is imperative that any method chosen be fully validated to ensure the reliability and accuracy of the results, thereby supporting the development of safe and effective pharmaceutical products.

References

Application Note: A Validated Protocol for the Synthesis of N'-Acylsalicylhydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N'-Acylsalicylhydrazides in Medicinal Chemistry

Salicylhydrazide is a versatile scaffold in drug discovery, serving as a foundational building block for a plethora of bioactive molecules.[1][2] Its derivatives, particularly N'-acylsalicylhydrazides, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The acylation of the terminal nitrogen of the hydrazide moiety allows for the introduction of diverse functional groups, enabling the systematic modulation of a compound's physicochemical properties and biological targets.

This application note provides a comprehensive and validated protocol for the acylation of salicylhydrazide. Moving beyond a simple recitation of steps, this guide elucidates the chemical principles behind the protocol, discusses critical parameters for reaction optimization, and offers a self-validating framework to ensure reproducibility and high-purity yields for researchers in synthetic chemistry and drug development.

Reaction Principle and Mechanism

The acylation of salicylhydrazide is a classic nucleophilic acyl substitution reaction. The terminal amino group (-NH2) of the hydrazide is more nucleophilic than the adjacent nitrogen due to reduced resonance delocalization with the carbonyl group. This primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride or acyl chloride.[5]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of salicylhydrazide attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a leaving group (e.g., a carboxylate ion from an anhydride or a chloride ion from an acyl chloride).[5]

When using an acyl chloride, a base such as pyridine is often used as the solvent or added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed.

Figure 1: Generalized mechanism of salicylhydrazide acylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N'-acylsalicylhydrazide using an acid anhydride as the acylating agent.

3.1 Materials and Reagents

  • Reagents:

    • Salicylhydrazide (2-hydroxybenzohydrazide)

    • Appropriate acid anhydride (e.g., acetic anhydride, propionic anhydride) or acyl chloride

    • Absolute Ethanol (or other suitable solvent like pyridine)

    • Deionized Water

    • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Beakers and Erlenmeyer flasks

    • Büchner funnel and filter paper

    • Vacuum flask and tubing

    • Melting point apparatus

    • TLC plates (silica gel), chamber, and UV lamp

3.2 Step-by-Step Methodology

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve salicylhydrazide (e.g., 1.52 g, 10 mmol) in absolute ethanol (25-30 mL) with gentle warming and stirring until a clear solution is obtained.

  • Addition of Acylating Agent: To the stirred solution, add the acid anhydride (11 mmol, 1.1 equivalents) dropwise over 5 minutes. Causality Note: Adding the acylating agent slowly prevents a rapid exotherm and potential side reactions. A slight molar excess of the acylating agent ensures the complete consumption of the starting hydrazide.

  • Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C for ethanol) using a heating mantle.[6] Continue refluxing for 2-4 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture. Use a solvent system like Ethyl Acetate/Hexane (e.g., 1:1 ratio). The disappearance of the salicylhydrazide spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible under a UV lamp.[7]

  • Product Precipitation (Work-up): After completion, allow the reaction mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously.[8] A solid precipitate of the crude N'-acylsalicylhydrazide should form.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid precipitate on the filter paper with copious amounts of cold deionized water to remove any unreacted acid anhydride and the carboxylic acid byproduct.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as an ethanol/water mixture.[8] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Determine the yield and characterize the final product by measuring its melting point and using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR) to confirm its structure and purity.[6][9]

Experimental Workflow Overview

The entire process, from initial setup to final product analysis, can be visualized as a streamlined workflow.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Salicylhydrazide in Solvent B 2. Add Acylating Agent A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor via TLC C->D E 5. Cool & Precipitate in Ice Water D->E Reaction Complete F 6. Isolate by Vacuum Filtration E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Dry Final Product G->H I Calculate Yield H->I J Measure Melting Point H->J K Spectroscopic Analysis (NMR, IR) H->K

References

Troubleshooting & Optimization

Improving the yield of 2-Hydroxy-3-methylbenzhydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide to overcoming common hurdles in the synthesis of 2-Hydroxy-3-methylbenzhydrazide. As Senior Application Scientists, our goal is to move beyond mere procedural lists, offering a deeper understanding of the reaction's causality to empower you in optimizing your experimental outcomes. This guide is structured as a dynamic resource, addressing specific issues in a direct question-and-answer format.

Synthesis Overview: The Nucleophilic Acyl Substitution Pathway

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. It is most commonly achieved through the hydrazinolysis of an appropriate ester precursor, typically Methyl 2-hydroxy-3-methylbenzoate, with hydrazine hydrate.

In this reaction, the lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating the alkoxy group (in this case, methoxide) as a leaving group to yield the final hydrazide product. Ethanol or methanol are typically employed as solvents due to their ability to dissolve the reactants and the ease of their subsequent removal.[1][2]

SynthesisPathway cluster_reactants Reactants cluster_products Products Ester Methyl 2-hydroxy-3-methylbenzoate Product This compound Ester:e->Product:w  Reflux in Ethanol   Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine:e->Product:w Byproduct Methanol (CH₃OH)

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard starting material for this synthesis?

The most common and commercially available starting material is Methyl 2-hydroxy-3-methylbenzoate.[3] The synthesis involves the reaction of this ester with hydrazine hydrate.[1][4]

Q2: Which solvent is recommended for this reaction?

Ethanol or methanol are the preferred solvents. They effectively dissolve both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.[1][2] Absolute ethanol is often used, but 96% ethanol is also generally acceptable.[1]

Q3: How can I monitor the progress of the reaction?

The most effective method for monitoring the reaction is Thin-Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the ester spot and the appearance of the product spot. A suitable eluent system, such as a mixture of ethanol and chloroform, can be used for developing the TLC plate.[5]

Q4: What is a typical reaction time and temperature?

The reaction is typically run under reflux conditions in ethanol, which corresponds to a temperature of about 78-80°C.[4] The reaction time can vary significantly, from a few hours to over 24 hours, depending on the specific substrate and scale.[1] It is crucial to monitor the reaction by TLC to determine the point of completion rather than relying on a fixed time.[2]

Troubleshooting Guide

Problem: Low or No Product Yield

Question: My final yield of this compound is well below the expected 70-90%. What are the most likely causes and how can I systematically troubleshoot this?

Answer: A low yield can be attributed to several factors, ranging from reagent quality to reaction conditions and work-up procedures. Let's address these systematically.

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure that your Methyl 2-hydroxy-3-methylbenzoate is of high purity. Impurities in the starting ester can lead to side reactions. Similarly, the concentration of hydrazine hydrate can degrade over time; using a fresh bottle or titrating to confirm its concentration is advisable.

  • Molar Ratio (The "Hydrazine Excess" Principle): This is the most critical parameter to optimize. A simple equimolar ratio of ester to hydrazine is often insufficient.

    • Causality: The primary side reaction is the formation of a 1,2-diacylhydrazine dimer, where a molecule of your newly formed product attacks a second molecule of the starting ester. To prevent this, the reaction must be flooded with the more reactive nucleophile, hydrazine hydrate.

    • Solution: Employ a significant molar excess of hydrazine hydrate. Ratios of ester to hydrazine hydrate from 1:1.2 to 1:20 have been reported in the literature for similar syntheses.[1][6] A good starting point for optimization is a 1:3 to 1:5 molar ratio.

2. Reaction Conditions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: Insufficient reaction time or temperature will leave a significant amount of starting material unreacted.

    • Solution: Ensure the mixture is refluxing vigorously. Use TLC to monitor the reaction until the starting ester spot has completely disappeared. This may require extending the reflux time beyond what is stated in a general protocol.

  • Alternative Energy Sources: For unreactive esters, conventional heating can be inefficient.

    • Solution: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (often to mere minutes) and, in some cases, improve yields for hydrazide formation.[7][8]

3. Product Isolation and Work-up:

  • Precipitation Issues: The product is expected to precipitate as a solid upon cooling the reaction mixture.

    • Causality: If the product concentration is too low or it has some solubility in the cooled solvent, it may remain in solution.

    • Solution: If crystals do not form upon cooling to room temperature and then in an ice bath, try reducing the solvent volume by rotary evaporation. Subsequently, adding the concentrated mixture to cold distilled water can often induce precipitation.[7]

  • Loss During Washing: The crude product is typically washed to remove excess hydrazine hydrate and other water-soluble impurities.

    • Causality: The product may have slight solubility in the washing solvent, especially if it's not sufficiently cold.

    • Solution: Always wash the filtered solid with a minimal amount of ice-cold water or ethanol.[5]

TroubleshootingWorkflow Start Low Yield Obtained CheckReagents 1. Verify Reagent Stoichiometry & Purity Start->CheckReagents CheckConditions 2. Assess Reaction Conditions CheckReagents->CheckConditions Ratio/Purity OK ActionReagents Use 3-5x excess of pure Hydrazine Hydrate CheckReagents->ActionReagents CheckWorkup 3. Review Isolation Protocol CheckConditions->CheckWorkup Time/Temp OK ActionConditions Ensure vigorous reflux & monitor by TLC to completion CheckConditions->ActionConditions Success Yield Improved CheckWorkup->Success Protocol Optimized ActionWorkup Concentrate mixture or precipitate in cold water CheckWorkup->ActionWorkup

Caption: A systematic workflow for troubleshooting low product yield.

Problem: Product Purity Issues

Question: My final product shows contaminants in its NMR or IR spectra. What are the common impurities and what is the best purification strategy?

Answer: Impurities typically consist of unreacted starting materials or side products. Effective purification is essential for obtaining a high-quality final product.

  • Common Impurities:

    • Unreacted Methyl 2-hydroxy-3-methylbenzoate: Its presence indicates an incomplete reaction. This can be confirmed by TLC.

    • Excess Hydrazine Hydrate: Being highly water-soluble, it can usually be removed by thoroughly washing the crude product.[2]

    • 1,2-Diacylhydrazine: This is the most common side product, as discussed previously.

  • Purification Strategy: Recrystallization Recrystallization is the most powerful and common technique for purifying solid benzohydrazide derivatives.[5]

    • Causality: This technique relies on the difference in solubility of the desired product and impurities in a specific solvent at different temperatures. The ideal solvent will dissolve the product completely at its boiling point but very poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

    • Recommended Solvent: Ethanol is an excellent choice for recrystallizing this compound.[7][8]

    • Protocol: See the detailed protocol below. If the product remains impure after one recrystallization, a second round may be necessary. For very persistent impurities, column chromatography using silica gel may be required.[4][5]

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Key Considerations
Starting Ester Methyl 2-hydroxy-3-methylbenzoateHigh purity grade (>98%) is essential.
Nucleophile Hydrazine Hydrate (80-99%)Use a fresh, high-purity source.
Molar Ratio (Ester:Hydrazine) 1 : 3 to 1 : 5Crucial for maximizing yield and minimizing dimer formation.[1]
Solvent Absolute Ethanol or MethanolProvides good solubility for reactants.
Temperature Reflux (~78-80 °C for Ethanol)Ensures sufficient activation energy for the reaction.
Reaction Time 3 - 24 hoursMust be monitored by TLC to confirm the disappearance of starting material.[2]
Protocol 1: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-hydroxy-3-methylbenzoate (1.0 eq).

  • Reagent Addition: Add absolute ethanol (approx. 10-15 mL per gram of ester) to dissolve the starting material. Begin stirring.

  • Hydrazine Addition: Add hydrazine hydrate (3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to a steady reflux.

  • Monitoring: Monitor the reaction progress every hour using TLC until the starting ester spot is no longer visible.

  • Cooling & Precipitation: Once complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold distilled water, followed by a small amount of cold ethanol to remove residual impurities.[5]

  • Drying: Dry the white crystalline product under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dried product into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) with gentle swirling.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.[5]

  • Collection: Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold ethanol, and dry under vacuum.

References

Technical Support Center: Purification of 2-Hydroxy-3-methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the purification of 2-Hydroxy-3-methylbenzhydrazide (CAS No: 30991-42-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy for this compound.

Q1: What is the most effective and commonly used method for purifying crude this compound?

A1: Recrystallization is overwhelmingly the most prevalent and efficient technique for purifying this compound on a laboratory scale.[1][2] The key to successful recrystallization lies in selecting a solvent in which the hydrazide has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Ethanol, in both absolute and 96% concentrations, has been repeatedly demonstrated to be an excellent choice for this purpose.[1][2]

Q2: What are the typical impurities I should expect from the synthesis of this compound?

A2: The impurity profile largely depends on the synthetic route, which commonly involves the reaction of a methyl 2-hydroxy-3-methylbenzoate precursor with hydrazine hydrate. Consequently, the primary impurities include:

  • Unreacted Starting Materials: Residual methyl 2-hydroxy-3-methylbenzoate and excess hydrazine hydrate.

  • Starting Material Hydrolysis: 2-Hydroxy-3-methylbenzoic acid, if moisture is present during the reaction or work-up.

  • Side-Products: Small quantities of diacylhydrazines or other condensation by-products.

  • Solvent Residues: Trapped reaction solvents like methanol or ethanol.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended for robust purity validation.

  • Melting Point Analysis: A sharp melting point in the range of 190-191°C is a strong indicator of high purity.[3] A broad or depressed melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize impurities. A pure sample should ideally present as a single, well-defined spot. The progress of a reaction can also be monitored effectively using TLC.[1][2]

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like ¹H-NMR, ¹³C-NMR, and FTIR are indispensable.[1][4]

Section 2: Troubleshooting Guide for Common Purification Issues

This guide addresses specific experimental problems in a question-and-answer format, providing both the cause and the solution.

Q: My final yield of this compound is significantly lower than expected after recrystallization. What went wrong?

A: Low recovery is a frequent issue in recrystallization and typically points to one of several procedural missteps. The underlying cause is that a substantial amount of your target compound remains dissolved in the mother liquor instead of precipitating.

  • Causality & Solution:

    • Excessive Solvent Volume: Using too much hot solvent to dissolve the crude product will keep a larger fraction of it in solution upon cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.

    • Premature Filtration: Filtering the crystals before crystallization is complete. Solution: Ensure the solution has cooled completely, first to room temperature and then in an ice bath for at least 30-60 minutes, to maximize crystal precipitation.

    • Inappropriate Solvent Choice: The chosen solvent may have too high a solvating power even at low temperatures. While ethanol is standard, if yields remain low, a solvent system (e.g., ethanol/water) might be necessary to reduce solubility upon cooling.

Q: My product "oiled out" during cooling and formed a viscous liquid instead of crystals. How can I induce crystallization?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a supersaturated liquid phase before it has time to form an ordered crystal lattice. This is often exacerbated by impurities that disrupt lattice formation.

  • Causality & Solution:

    • High Impurity Load: Impurities can act as "crystal poisons," inhibiting nucleation. Solution: Before a full recrystallization attempt, try a pre-purification wash. Suspend the crude solid in a solvent in which the desired product is poorly soluble but impurities are (e.g., cold water or a hydrocarbon solvent), stir, and filter.

    • Rapid Cooling: Cooling the solution too quickly promotes supersaturation. Solution: Allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. Do not place a hot flask directly into ice.

    • Lack of Nucleation Sites: Spontaneous crystallization sometimes fails to initiate. Solution: Induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, if you have a pure crystal, "seed" the solution by adding a tiny speck to initiate crystal growth.

Q: My final product has a persistent yellow or brown tint, not the expected white to off-white solid. How can I decolorize it?

A: A colored product indicates the presence of chromophoric (color-bearing) impurities, which are often highly conjugated or oxidized organic molecules. These are typically present in very small amounts but have a significant visual impact.

  • Causality & Solution:

    • Oxidative Degradation: Trace impurities or the product itself may have undergone slight oxidation during the reaction or work-up, especially if heated in the presence of air for extended periods.

    • Highly Colored By-products: Some side reactions can produce intensely colored minor products.

    • Solution - Activated Charcoal Treatment: Activated charcoal has a high surface area and can effectively adsorb many colored impurities. During the recrystallization process, after the crude product is dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute mass is a good starting point). Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Caution: Using too much charcoal can adsorb your desired product and reduce the yield.

Q: The melting point of my purified product is broad (e.g., 185-189°C) and lower than the literature value of 190-191°C. Is it pure enough?

A: A broad and depressed melting point is a classic sign of an impure compound, as described by the colligative property of melting-point depression. The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to break it down.

  • Causality & Solution:

    • Trapped Solvent: The crystals may have formed too quickly, trapping solvent molecules within the lattice. Solution: Ensure the final crystals are thoroughly dried under vacuum, possibly with gentle heating (well below the melting point), to remove any residual solvent.

    • Persistent Soluble Impurities: The first recrystallization may not have been sufficient to remove all impurities. Solution: Perform a second recrystallization, being meticulous with the technique (minimum hot solvent, slow cooling). If impurities persist, a more powerful purification technique like column chromatography may be required, although this is often unnecessary for this compound.

Section 3: Key Experimental Protocols

These protocols provide a validated, step-by-step methodology for the purification and analysis of this compound.

Protocol 1: High-Recovery Recrystallization from Ethanol
  • Solvent Selection: Choose 96% or absolute ethanol. Based on laboratory data, approximately 10-15 mL of ethanol is needed per gram of crude product, but this should be determined empirically.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source, add a small spatula tip of activated charcoal, and swirl. Reheat to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration using fluted filter paper to remove the charcoal. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator. Record the final mass and calculate the percent recovery.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom (the origin).

  • Sample Preparation: Prepare dilute solutions of your crude material, your recrystallized product, and the starting material (e.g., methyl 2-hydroxy-3-methylbenzoate) in a suitable solvent like ethyl acetate or acetone.

  • Spotting: Use a capillary tube to spot small amounts of each solution onto the origin line, leaving space between them.

  • Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a 3:1 mixture of Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber.

  • Development: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The pure product should show a single spot. The crude material may show multiple spots, including one corresponding to the starting material and another to the product. The retention factor (Rf) value can be calculated as (distance traveled by spot) / (distance traveled by solvent front).

Section 4: Visual Workflows and Data

Diagrams

Caption: Troubleshooting Decision Tree for Purification Issues.

G start Start: Crude Product dissolve Dissolve in Minimum Hot Ethanol start->dissolve charcoal_q Solution Colored? dissolve->charcoal_q add_charcoal Add Activated Charcoal & Reheat charcoal_q->add_charcoal Yes cool_slowly Cool Slowly to RT charcoal_q->cool_slowly No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool_slowly ice_bath Cool in Ice Bath (>30 min) cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Ethanol vac_filter->wash dry Dry Under Vacuum wash->dry end End: Pure Crystals dry->end

Caption: Standard Workflow for Recrystallization Protocol.

Data Tables

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)Key CharacteristicsSuitability
Ethanol 78Excellent Choice. High solubility when hot, low solubility when cold. Volatile and easy to remove.Primary
Methanol 65Good alternative, but the compound may have slightly higher solubility when cold, potentially lowering yield.Secondary
Water 100Poor solubility even when hot. Can be used as an anti-solvent with ethanol to induce precipitation.Anti-solvent only
Ethyl Acetate 77Moderate solubility. May be useful for chromatography but less ideal for primary recrystallization.For Chromatography

Table 2: Key Physical and Purity Indicators for this compound

ParameterExpected Value/ObservationImplication of Deviation
Appearance White to off-white crystalline solid.[3]Yellow/Brown: Presence of colored impurities.
Melting Point 190 - 191°C (sharp).[3]Broad/Depressed: Presence of impurities or solvent.
TLC (Hex:EtOAc 3:1) Single spot.Multiple Spots: Impure sample; starting materials or by-products present.
Molecular Formula C₈H₁₀N₂O₂.[5]-
Molecular Weight 166.18 g/mol .[5]-

References

Technical Support Center: Optimizing Hydrazinolysis of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of salicylic acid hydrazide via the hydrazinolysis of methyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute this reaction successfully but also to understand the underlying chemical principles for effective optimization and problem-solving.

Introduction: The Chemistry of Hydrazinolysis

The conversion of methyl salicylate to salicylic acid hydrazide is a nucleophilic acyl substitution reaction. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, ultimately displacing the methoxy group to form the more stable hydrazide. The overall transformation is a cornerstone reaction for the synthesis of various pharmaceutical and chemical intermediates.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the hydrazinolysis of methyl salicylate, providing potential causes and actionable solutions.

Issue Potential Cause(s) Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Methyl Salicylate: Presence of water can lead to the formation of salicylic acid instead of the desired hydrazide.[3][4] 3. Suboptimal Molar Ratio: Insufficient hydrazine hydrate relative to methyl salicylate.1. Optimize Reaction Time and Temperature: Increase the reflux time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use Anhydrous Solvent: Ensure the use of absolute ethanol or methanol to minimize water content. 3. Adjust Molar Ratio: Increase the molar excess of hydrazine hydrate. A common starting point is a 1.5 to 2-fold molar excess.
Formation of a White Precipitate that Does Not Redissolve Upon Heating Formation of Hydrazine Salts: If the reaction is carried out under acidic conditions (unlikely in this specific reaction but possible with contaminated reagents), hydrazine salts can precipitate.Ensure Basic or Neutral Conditions: Check the pH of your reaction mixture. The reaction should be conducted under neutral or slightly basic conditions.
Product "Oils Out" During Recrystallization 1. Inappropriate Solvent System: The chosen solvent may be too good a solvent for the impurities or not a poor enough solvent for the product at room temperature. 2. Presence of Impurities: High levels of impurities can lower the melting point of the product, causing it to separate as an oil.[5][6] 3. Cooling Too Rapidly: Rapid cooling can prevent the formation of a proper crystal lattice.1. Select a Different Recrystallization Solvent: Test a variety of solvents or solvent mixtures. Ethanol or aqueous ethanol is often a good starting point for salicylic acid hydrazide. 2. Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a solvent wash before recrystallization. 3. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[7]
Colored Product (Yellow or Brown) Presence of Oxidized Impurities: Hydrazine can be susceptible to oxidation, and side reactions can generate colored byproducts.Use Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.
Difficulty Removing Excess Hydrazine Hydrate High Boiling Point of Hydrazine Hydrate: Hydrazine hydrate has a high boiling point, making its removal by simple evaporation challenging.1. Azeotropic Distillation: Use a solvent like xylene to form an azeotrope with hydrazine hydrate, allowing for its removal at a lower temperature. 2. High Vacuum Evaporation: Use a rotary evaporator at a higher temperature (e.g., 60-70°C) under high vacuum.[8] 3. Washing: If the product is a solid, washing the crude product with a solvent in which hydrazine hydrate is soluble but the product is not can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of methyl salicylate to hydrazine hydrate?

A slight excess of hydrazine hydrate is generally recommended to drive the reaction to completion. A molar ratio of 1:1.5 to 1:2 (methyl salicylate:hydrazine hydrate) is a common starting point. Using a large excess of hydrazine hydrate can complicate the workup process due to its high boiling point and toxicity.[9]

Q2: Which solvent is better for this reaction: ethanol or methanol?

Both absolute ethanol and methanol are commonly used as solvents for the hydrazinolysis of esters.[10][11] Ethanol is often preferred as it has a higher boiling point, allowing the reaction to be conducted at a higher temperature, which can increase the reaction rate.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system for this reaction is a mixture of ethyl acetate and hexane. As the reaction progresses, the spot corresponding to methyl salicylate will diminish, and a new, more polar spot corresponding to salicylic acid hydrazide will appear.

Q4: Can the phenolic hydroxyl group of methyl salicylate interfere with the reaction?

The phenolic hydroxyl group is generally not reactive towards hydrazine under typical hydrazinolysis conditions. However, its presence can influence the overall reactivity of the molecule. It is important to note that under strongly basic conditions, the phenolic proton can be abstracted, which could potentially lead to side reactions, although this is not a common issue in this specific transformation.

Q5: What are the key safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is toxic and a suspected carcinogen.[9][12][13] It is also corrosive and can cause severe skin burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct skin contact.

Experimental Protocols

Standard Protocol for the Synthesis of Salicylic Acid Hydrazide

This protocol provides a reliable method for the synthesis of salicylic acid hydrazide from methyl salicylate.

Materials:

  • Methyl Salicylate

  • Hydrazine Hydrate (99-100%)

  • Absolute Ethanol

  • Deionized Water

  • Activated Charcoal (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl salicylate (1 equivalent) in absolute ethanol.

  • To the stirred solution, add hydrazine hydrate (1.5-2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.[10]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water.[10]

  • For further purification, recrystallize the crude product from ethanol or an ethanol-water mixture. If the product is colored, add a small amount of activated charcoal to the hot solution before filtering.

  • Dry the purified crystals under vacuum to obtain salicylic acid hydrazide as a white crystalline solid.

Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for addressing low product yield.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion via TLC Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting material present Complete Reaction Complete Check_Completion->Complete No starting material Optimize_Conditions Increase Reflux Time/Temp Incomplete->Optimize_Conditions Check_Hydrolysis Analyze for Salicylic Acid (e.g., by TLC with standard) Complete->Check_Hydrolysis Optimize_Conditions->Check_Completion Hydrolysis_Detected Hydrolysis is a Side Reaction Check_Hydrolysis->Hydrolysis_Detected Salicylic acid spot observed No_Hydrolysis Minimal Hydrolysis Check_Hydrolysis->No_Hydrolysis No salicylic acid spot Use_Anhydrous Use Anhydrous Solvent Hydrolysis_Detected->Use_Anhydrous Check_Molar_Ratio Verify Molar Ratio of Reactants No_Hydrolysis->Check_Molar_Ratio Use_Anhydrous->Start Adjust_Ratio Increase Hydrazine Hydrate Excess Check_Molar_Ratio->Adjust_Ratio Ratio < 1:1.5 Purification_Loss Investigate Purification Losses Check_Molar_Ratio->Purification_Loss Ratio is sufficient Adjust_Ratio->Start End Optimized Yield Purification_Loss->End

Caption: A logical workflow for troubleshooting low yield in the hydrazinolysis of methyl salicylate.

Data Presentation: Optimizing Reaction Parameters

The following table provides a summary of how key reaction parameters can be optimized to improve the yield and purity of salicylic acid hydrazide.

Parameter Typical Range Effect of Variation Recommendation
Molar Ratio (Methyl Salicylate:Hydrazine Hydrate) 1:1 to 1:3Increasing the excess of hydrazine hydrate can improve the reaction rate and yield but complicates purification.Start with a 1:1.5 to 1:2 molar ratio for a balance between reaction efficiency and ease of workup.
Reaction Temperature Room Temperature to RefluxHigher temperatures (reflux) significantly increase the reaction rate.Refluxing in ethanol (approx. 78°C) is generally effective.
Reaction Time 1 to 6 hoursLonger reaction times lead to higher conversion but may also increase the likelihood of side reactions.Monitor the reaction by TLC to determine the optimal time, typically in the range of 3-4 hours.[10]
Solvent Ethanol, MethanolBoth are effective. Ethanol's higher boiling point allows for a higher reaction temperature.Absolute ethanol is a good first choice.

Visualization of the Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the hydrazinolysis of methyl salicylate.

Hydrazinolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Methoxide cluster_step3 Step 3: Proton Transfer MethylSalicylate Methyl Salicylate Tetrahedral_Intermediate Tetrahedral Intermediate MethylSalicylate->Tetrahedral_Intermediate + H2N-NH2 Hydrazine Hydrazine Protonated_Hydrazide Protonated Salicylic Acid Hydrazide Tetrahedral_Intermediate->Protonated_Hydrazide Methoxide Methoxide Ion Protonated_Hydrazide->Methoxide + CH3O- Salicylic_Hydrazide Salicylic Acid Hydrazide Protonated_Hydrazide->Salicylic_Hydrazide + CH3O- Methanol Methanol Salicylic_Hydrazide->Methanol + CH3OH

Caption: Mechanism of the hydrazinolysis of methyl salicylate.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-3-methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Hydroxy-3-methylbenzhydrazide (CAS No. 30991-42-5). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to equip you with the knowledge to design robust experimental protocols and ensure the reliability of your results.

Part 1: Understanding the Molecule's Solubility Profile

A foundational understanding of the physicochemical properties of this compound is critical to troubleshooting solubility. The molecule's structure, featuring a phenolic hydroxyl group and a hydrazide moiety, dictates its behavior in different solvent systems.

Q: What are the key physicochemical properties of this compound that influence its solubility?

A: The compound's limited solubility, particularly in aqueous media, is a direct result of its chemical structure. It is a solid, white to off-white in appearance, with a relatively high melting point of 190-191°C, suggesting strong intermolecular forces in its crystal lattice that must be overcome for dissolution.

The key functional groups influencing solubility are the weakly acidic phenolic hydroxyl group and the weakly basic hydrazide group. The predicted pKa of approximately 8.78 is likely associated with the hydrazide moiety. This dual acidic/basic nature means that pH will be a powerful tool to modify its ionization state and, consequently, its aqueous solubility.

PropertyValueSourceImplication for Solubility
CAS Number 30991-42-5Unique identifier for ensuring correct compound.
Molecular Formula C₈H₁₀N₂O₂Indicates a relatively small organic molecule.
Molecular Weight 166.18 g/mol Important for calculating molar concentrations.
Appearance White to off-white solidVisual confirmation of the compound's physical state.
Melting Point 190-191°CHigh melting point suggests a stable crystal lattice, which can hinder dissolution.
Predicted pKa 8.78 ± 0.35Allows for strategic pH adjustment to increase solubility by creating charged species.
Part 2: Troubleshooting and FAQs

This section addresses the most common questions our team receives regarding the handling and dissolution of this compound.

Q1: I need to prepare a high-concentration stock solution. What solvent should I use?

A: For preparing high-concentration stock solutions (e.g., >1 mM), water-miscible polar aprotic solvents are the recommended starting point.

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice. It is a powerful solvent capable of disrupting the crystal lattice forces of the compound.

  • Dimethylformamide (DMF): An alternative to DMSO, with similar solubilizing properties.

Expert Insight: The goal when creating a stock solution is to fully dissolve the compound at a concentration much higher than your final experimental concentration. This allows you to introduce a very small volume of the organic solvent into your aqueous experimental system, minimizing potential off-target effects of the solvent itself. General best practice is to keep the final concentration of DMSO or DMF in cell-based assays below 0.5% and ideally below 0.1%.

Q2: My compound is not dissolving in my aqueous experimental buffer (e.g., PBS pH 7.4). What can I do?

A: Direct dissolution in neutral aqueous buffers is often unsuccessful due to the compound's nonpolar aromatic ring and stable crystalline form. If direct dissolution fails, you should not increase the amount of solid compound. Instead, employ a systematic strategy.

  • pH Adjustment: This is a powerful technique for ionizable compounds. Since this compound has both acidic (phenol) and basic (hydrazide) centers, its solubility is pH-dependent.

    • Increasing pH (e.g., to pH 9-10): Adding a small amount of a base like NaOH will deprotonate the phenolic hydroxyl group, forming a negatively charged phenoxide ion. This charged species is significantly more soluble in water.

    • Decreasing pH (e.g., to pH 3-4): Adding a small amount of an acid like HCl will protonate a nitrogen atom in the hydrazide group, creating a positively charged cation that is more water-soluble.

    • Caution: Always verify that the pH shift will not affect the stability of the compound or the integrity of your experiment.

  • Co-solvency: If pH adjustment is not an option, using a co-solvent is the next logical step. This involves dissolving the compound in a water-miscible organic solvent first, then adding this solution to your aqueous buffer. This is the principle behind using a DMSO stock solution as described in Q1.

Q3: I'm seeing a precipitate form when I dilute my DMSO stock solution into my aqueous buffer. How can I fix this?

A: This is a common and critical issue known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic stock, becomes insoluble as it is diluted into the predominantly aqueous environment.

Expert Insight: The final concentration you can achieve in your aqueous medium is limited by the compound's intrinsic aqueous solubility, not the concentration of your stock.

Below is a decision workflow to troubleshoot this problem.

G cluster_solutions Troubleshooting Steps start Precipitation observed upon dilution? sol1 1. Lower the Final Concentration Is a lower concentration acceptable? start->sol1 Yes sol2 2. Increase Co-Solvent Percentage Is DMSO/DMF >1% tolerable in your assay? sol1->sol2 No, need higher concentration end_node Solution Achieved sol1->end_node Yes sol3 3. Add a Surfactant e.g., Tween-80 (0.01-0.1%) sol2->sol3 No, solvent is toxic sol2->end_node Yes sol4 4. Check Buffer pH Can you adjust pH to increase solubility? sol3->sol4 No, surfactant interferes sol3->end_node Yes sol4->end_node Yes

Caption: Troubleshooting workflow for compound precipitation.

Q4: Can I use heat or sonication to aid dissolution?

A: Yes, gentle heating (e.g., to 37-40°C) and sonication can be used to accelerate the dissolution process, particularly when preparing stock solutions in DMSO or DMF. These methods provide the energy needed to break down the crystal lattice.

Self-Validating Protocol:

  • Add the solvent to your weighed compound.

  • Place the vial in a sonicator bath or a warm water bath.

  • Vortex the solution intermittently.

  • Crucially, after the compound appears to have dissolved, let the solution cool to room temperature.

  • Inspect it carefully for any signs of precipitation. If it remains clear, the dissolution was successful. If it becomes cloudy or crystals reappear, the solution was supersaturated at the higher temperature and is not stable.

Part 3: Standard Operating Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution for serial dilution.

Materials:

  • This compound (MW: 166.18 g/mol )

  • Anhydrous or molecular biology grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, you need:

    • 166.18 g/mol * 0.010 mol/L * 0.001 L = 0.00166 g = 1.66 mg

  • Weighing: Carefully weigh out 1.66 mg of this compound and place it into a clean vial.

  • Dissolution: Add 1 mL of DMSO to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Aid Dissolution (if needed): If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound should be stored under an inert gas for long-term stability.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

Objective: To prepare a final working solution from a DMSO stock with minimal precipitation.

Caption: Workflow for preparing an aqueous working solution.

Procedure:

  • Serial Dilution: A 1:1000 dilution is needed to go from 10 mM to 10 µM. Direct dilution of such a small volume can be inaccurate. It is better to perform a serial dilution.

    • Step A: Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.

    • Step B: Prepare the final 10 µM working solution by diluting 10 µL of the 1 mM intermediate stock into 990 µL of your pre-warmed aqueous experimental buffer.

  • Mixing Technique: This is the most critical step. Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.

  • Final Inspection: Once prepared, hold the solution to the light to confirm it is free of any precipitate. If the solution appears hazy or cloudy, it is not suitable for use.

Part 4: Safety Precautions
Q: What are the primary hazards of this compound and how should I handle it?

A: Based on available data, the compound is classified as an irritant. Similar hydrazide compounds are known to cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Exposure: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.

  • Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.

Stability issues of 2-Hydroxy-3-methylbenzhydrazide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Hydroxy-3-methylbenzhydrazide. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Due to its bifunctional nature, containing both a phenolic hydroxyl and a hydrazide moiety, this compound is susceptible to specific degradation pathways that can impact experimental reproducibility and the integrity of results. This guide provides field-proven insights, troubleshooting protocols, and a scientific framework to help you maintain the stability and purity of your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A: The stability of this compound is primarily influenced by pH, temperature, exposure to light, and the presence of oxidizing agents. The hydrazide functional group is susceptible to hydrolysis, especially under acidic or basic conditions. The phenolic hydroxyl group can be prone to oxidation.

Q2: What is the recommended solvent for preparing a stock solution?

A: For immediate use, high-purity, anhydrous dimethyl sulfoxide (DMSO) or ethanol are recommended. However, for long-term storage, aqueous buffers should be avoided. If an aqueous solution is necessary for your experiment, it should be prepared fresh from a non-aqueous stock and used immediately. The compound is generally soluble in ethanol and other organic solvents but has low solubility in water.[1][2]

Q3: How should I store my solid this compound and its stock solutions?

A: The solid compound should be stored under an inert gas (nitrogen or argon) at 2–8°C, tightly sealed to protect it from moisture and air.[3] Non-aqueous stock solutions in DMSO or ethanol should also be stored at 2–8°C, protected from light, and tightly capped to prevent water absorption. For long-term storage, consider storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Can I expect the compound to be stable at room temperature in a typical buffered solution (e.g., PBS pH 7.4) during a multi-hour experiment?

A: Potentially not. Hydrazide and related hydrazone compounds can undergo hydrolysis, and the rate is pH-dependent.[4][5][6] While stability is generally greatest near neutral pH, significant degradation can still occur over several hours at room temperature, especially in the presence of certain buffer components that may catalyze the reaction. It is strongly recommended to perform a preliminary stability test under your specific experimental conditions.

Troubleshooting Guide: Common Stability Issues

Issue 1: I observe a gradual loss of the parent compound peak and the appearance of a new, more polar peak in my reverse-phase HPLC analysis.

Probable Cause: This is a classic sign of hydrolysis . The hydrazide bond in this compound is susceptible to cleavage by water, yielding 2-hydroxy-3-methylbenzoic acid and hydrazine. This reaction is often catalyzed by acidic or basic conditions.

Scientific Rationale: The carbonyl carbon of the hydrazide is electrophilic and can be attacked by a nucleophile, in this case, water. This nucleophilic acyl substitution is the fundamental mechanism of hydrolysis. The reaction rate is significantly influenced by pH; H+ can protonate the carbonyl oxygen, making the carbon more electrophilic, while OH- is a more potent nucleophile than water, accelerating the reaction under basic conditions. Studies on related hydrazide compounds confirm that stability is maximal near neutral pH and decreases in acidic or basic environments.[5][6]

Recommended Actions:

  • pH Control: Ensure the pH of your solution is maintained between 6.0 and 7.5. Avoid strongly acidic or alkaline buffers.

  • Solvent System: If your experimental design allows, use a solvent system with a lower water activity. The addition of co-solvents like DMSO or acetonitrile can sometimes slow hydrolysis.

  • Temperature Management: Perform experiments at the lowest practical temperature. Hydrolysis, like most chemical reactions, is accelerated by heat.

  • Fresh Preparation: Prepare aqueous solutions immediately before use from a concentrated, anhydrous stock. Do not store aqueous solutions for extended periods.

Issue 2: My solution has developed a yellowish or brownish tint upon storage or exposure to air.

Probable Cause: This discoloration suggests oxidation . The phenolic hydroxyl group on the aromatic ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ion contaminants, or light. This process can lead to the formation of colored quinone-type structures.

Scientific Rationale: Phenols can be oxidized to quinones, often via a semiquinone radical intermediate. This process is facilitated by elevated pH (which deprotonates the phenol to the more easily oxidized phenoxide ion), the presence of transition metal ions (like Fe³⁺ or Cu²⁺), and exposure to UV light. Benzhydrazide derivatives themselves can also be involved in redox reactions.[7]

Recommended Actions:

  • Deoxygenate Solvents: Before preparing solutions, sparge aqueous buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffer.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.[8]

  • Antioxidants: For some applications, the addition of a radical-scavenging antioxidant may be permissible, but this should be validated to ensure it does not interfere with your assay.

Issue 3: I see multiple unexpected peaks in my chromatogram after heating my sample.

Probable Cause: This indicates thermal decomposition . The hydrazide moiety is known to be thermally labile. At elevated temperatures, complex degradation pathways can be initiated.

Scientific Rationale: Studies on the thermal decomposition of hydrazine and its derivatives show that heating can lead to the cleavage of N-N, C-N, and N-H bonds, resulting in a variety of degradation products.[9][10][11][12] For this compound, this could lead to decarboxylation, fragmentation of the hydrazide group, and other complex reactions, generating multiple smaller molecules. Decomposition temperatures can be significantly lower in solution compared to the solid state.

Recommended Actions:

  • Avoid High Temperatures: Do not heat solutions containing this compound unless it is a required step in a reaction. If heating is necessary, use the lowest possible temperature for the shortest possible time.

  • Screen for Degradation: If your protocol involves a heating step, run control samples (compound in buffer) under the same thermal stress and analyze by HPLC or LC-MS to identify any degradation products.[13][14]

  • Inert Atmosphere: If heating is unavoidable, perform the step under an inert nitrogen or argon atmosphere to prevent concurrent oxidation, which can be accelerated at higher temperatures.

Key Degradation Pathways & Visualizations

Hydrolytic Degradation

Hydrolysis is the most common stability issue for this compound in aqueous solutions. The reaction cleaves the amide-like bond of the hydrazide.

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Catalysts cluster_products Products Reactant This compound Product1 2-Hydroxy-3-methylbenzoic Acid Reactant->Product1 Nucleophilic Attack Product2 Hydrazine (N₂H₄) Reactant->Product2 Water H₂O Water->Product1 Catalyst H⁺ or OH⁻ Catalyst->Water activates

Caption: Predicted hydrolysis pathway of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing stability problems observed during analysis.

Troubleshooting_Workflow Start Problem Observed: Unexpected peaks or loss of parent compound Check_pH Is solution pH outside 6.0-7.5? Start->Check_pH Check_Storage Was solution stored at RT or exposed to light? Check_pH->Check_Storage No Action_pH Adjust pH to neutral. Prepare fresh solution. Check_pH->Action_pH Yes Check_Heat Was the sample heated? Check_Storage->Check_Heat No Action_Storage Store at 2-8°C, protected from light. Use fresh solution. Check_Storage->Action_Storage Yes Action_Heat Avoid heating. Run thermal stress control. Check_Heat->Action_Heat Yes Conclusion Problem likely due to inherent instability. Conduct forced degradation study. Check_Heat->Conclusion No Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions (in parallel) cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare 1 mg/mL solution of 2H3MBH in 50:50 Acetonitrile:Water Acid Acid Hydrolysis Add 0.1 M HCl Incubate at 60°C Prep->Acid Base Base Hydrolysis Add 0.1 M NaOH Incubate at RT Prep->Base Oxidation Oxidation Add 3% H₂O₂ Incubate at RT (dark) Prep->Oxidation Thermal Thermal Stress Incubate at 80°C Prep->Thermal Photo Photolytic Stress Expose to UV/Vis light (ICH Q1B) Prep->Photo Control Control Sample No stress, stored at 4°C Prep->Control Analysis Analyze all samples by RP-HPLC with PDA/UV and LC-MS at t=0, 2, 8, 24h Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Eval Compare chromatograms to control. Identify degradation peaks. Characterize degradants by MS. Calculate mass balance. Analysis->Eval

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of benzohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these versatile scaffolds. Benzohydrazides are crucial intermediates in the synthesis of a wide array of heterocyclic compounds and serve as precursors to potent biologically active molecules, including Schiff bases (hydrazones) with antimicrobial, antioxidant, and anticancer properties.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will address common challenges, explain the chemical principles behind experimental choices, and offer robust, validated solutions to help you navigate your synthesis with confidence.

Part 1: Troubleshooting the Synthesis of the Benzohydrazide Core

This section focuses on the initial, critical step: the formation of the benzohydrazide backbone, typically from an ester and hydrazine hydrate.

Q1: My yield of benzohydrazide is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in this synthesis can almost always be traced back to one of four areas: reaction equilibrium, reactant purity, side reactions, or product loss during work-up.

  • Incomplete Reaction: The reaction between an ester (e.g., methyl benzoate) and hydrazine hydrate is a nucleophilic acyl substitution. It is a reversible process, and failure to drive the equilibrium toward the product side is a primary cause of low yield.

    • Solution (Stoichiometry): Ensure the correct stoichiometry is used. It is common practice to use a slight excess of hydrazine hydrate (e.g., 1.2 to 4 equivalents) to push the reaction to completion.[2][3]

    • Solution (Reaction Time & Temperature): The reaction may simply not have run long enough. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester spot disappears.[4] While heating (e.g., refluxing in ethanol) accelerates the reaction, excessive heat can promote side reactions. Finding the optimal balance is key.[4]

  • Purity of Reactants: The quality of your starting materials is paramount.

    • Solution: Use high-purity or freshly distilled reagents. Hydrazine hydrate can degrade over time, and impurities in the starting ester can interfere with the reaction.

  • Side Reactions: The formation of unwanted byproducts consumes reactants and lowers the yield of the desired benzohydrazide.

    • Solution: Optimize your reaction conditions. Running the reaction at the lowest effective temperature can often minimize the formation of side products.

  • Product Loss During Work-up and Purification: A significant amount of product can be lost during isolation and purification steps.[2]

    • Solution: Benzohydrazide often precipitates from the reaction mixture upon cooling.[2] A crucial step is to wash the collected precipitate thoroughly with cold water to remove unreacted, water-soluble hydrazine hydrate.[2] During recrystallization, ensure you are using a minimal amount of hot solvent to dissolve the product; using too much will result in significant product loss in the mother liquor.[2]

Q2: I'm struggling to purify my crude benzohydrazide. What are the most effective techniques?

Purification is essential for obtaining high-quality benzohydrazide, which is critical for the success of subsequent reactions.

  • Recrystallization (Most Common Method): This is the most effective technique for purifying solid benzohydrazide derivatives.

    • Rationale: This method relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.

    • Recommended Solvents: Ethanol is frequently the solvent of choice.[2] A mixture of ethanol and water can also be effective.

    • Protocol: A detailed, step-by-step protocol for recrystallization is provided in the "Experimental Protocols" section below.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a powerful alternative.

    • Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.

    • Eluent System: The choice of eluent depends on the polarity of your derivative. A common system is a mixture of ethanol and chloroform.[2] TLC should be used first to determine the optimal solvent system and later to monitor the purity of the collected fractions.

Q3: I see unexpected peaks in my IR or NMR spectra. What are they?

Unexpected peaks are valuable diagnostic tools that point to the presence of impurities or side products.

  • FT-IR Spectroscopy:

    • Unreacted Ester: The most common impurity is the starting ester. Look for the characteristic ester C-O stretch, which is absent in the pure benzohydrazide product.

    • Successful Synthesis: A successful reaction is indicated by the disappearance of the ester C-O stretch and the appearance of characteristic N-H and C=O (amide) bands.[2]

  • ¹H NMR Spectroscopy:

    • Unreacted Aldehyde/Ketone (in subsequent steps): If you have proceeded to make a hydrazone, the presence of a peak around 9-10 ppm could indicate an unreacted aromatic aldehyde.

    • Azine Formation: N-unsubstituted hydrazones can sometimes disproportionate to form a symmetrical azine byproduct, which can complicate NMR spectra.

    • Successful Synthesis: The formation of a hydrazone (Schiff base) is typically confirmed by the appearance of a singlet for the azomethine proton (CH=N) in the 8.3-8.7 ppm range and a singlet for the NH proton between 11.8-11.9 ppm.

Part 2: Troubleshooting the Synthesis of Benzohydrazide Derivatives (Schiff Bases/Hydrazones)

This section addresses challenges in the condensation reaction between your purified benzohydrazide and an aldehyde or ketone.

Q4: The formation of my hydrazone (Schiff base) is slow, incomplete, or not working at all. How can I optimize this reaction?

Hydrazone formation is a condensation reaction that is highly dependent on the reaction conditions.[5]

  • Catalysis is Key: This reaction is typically acid-catalyzed.[6] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzohydrazide.

    • Solution: Add a few drops of a catalyst. Concentrated hydrochloric acid, sulfuric acid, or glacial acetic acid are commonly used and highly effective. The choice of catalyst can be substrate-dependent.[7]

  • pH Control: The rate of hydrazone formation is pH-dependent.

    • Rationale: The reaction requires a delicate balance. The pH must be low enough to catalyze the reaction by protonating the carbonyl group, but not so low that it fully protonates the nitrogen of the hydrazide, which would deactivate it as a nucleophile. The optimal pH is typically slightly acidic.[7]

  • Solvent Choice: The solvent influences reactant solubility and reaction rate.

    • Solution: Protic solvents like ethanol or methanol are most commonly used and are often sufficient.[7] They help to solvate the intermediates and facilitate proton transfer.

  • Water Removal: Water is a byproduct of this reaction. Since the reaction is reversible, the presence of excess water can drive the equilibrium back toward the starting materials (hydrolysis).

    • Solution: While not always necessary for simple preparations that precipitate readily, for challenging reactions, using a Dean-Stark apparatus with a solvent like toluene can be effective for azeotropically removing water and driving the reaction to completion.

Q5: My purified hydrazone seems to be degrading or hydrolyzing. How can I prevent this?

Hydrazones can be susceptible to hydrolysis, which breaks the C=N bond to regenerate the starting materials.[6]

  • Rationale: The C=N imine bond in a hydrazone is electrophilic and can be attacked by water, especially under acidic conditions which catalyze the hydrolysis.[6][7]

  • Solution (Work-up): During the work-up, minimize the product's exposure to strong acids. Neutralize any acid catalyst before extraction or prolonged storage in solution.

  • Solution (Purification & Storage): After purification (often by recrystallization from ethanol), ensure the product is thoroughly dried. Store the final, pure hydrazone in a desiccator, protected from moisture and light, to ensure long-term stability.[6]

Data Presentation & Visualization

Table 1: Common Solvents for Recrystallization of Benzohydrazide Derivatives
SolventBoiling Point (°C)Key Characteristics & Common Uses
Ethanol 78.4Excellent general-purpose solvent for many benzohydrazides and hydrazones.[2]
Methanol 64.7Similar to ethanol, but its lower boiling point can be advantageous.
Water 100.0Useful for highly polar derivatives or in combination with alcohols (e.g., ethanol/water).
Ethanol/Water VariableA solvent pair that allows for fine-tuning of polarity to achieve optimal crystallization.
Toluene 110.6A non-polar option for less polar derivatives.
Diagrams

G cluster_0 Step 1: Benzohydrazide Synthesis cluster_1 Step 2: Schiff Base (Hydrazone) Synthesis cluster_2 Purification & Analysis A Methyl Benzoate (or other ester) C Benzohydrazide Core A->C Reflux in Ethanol B Hydrazine Hydrate (often in excess) B->C E Benzohydrazone Derivative C->E Stir in Ethanol, RT D Substituted Aldehyde (or Ketone) D->E G Crude Product E->G F Acid Catalyst (e.g., HCl, HOAc) F->E H Pure Crystalline Product G->H Recrystallization I Characterization (NMR, IR, MS) H->I

G start Low Yield Observed q1 Was the reaction monitored to completion (e.g., via TLC)? start->q1 s1 Increase reaction time or gently increase temperature. q1->s1 No q2 Was an excess of hydrazine hydrate used? q1->q2 Yes end_node Yield Improved s1->end_node s2 Increase stoichiometry of hydrazine hydrate (e.g., 1.2-4 eq). q2->s2 No q3 Were reactants of high purity? q2->q3 Yes s2->end_node s3 Use fresh or redistilled reagents. q3->s3 No q4 Was the precipitate washed correctly? q3->q4 Yes s3->end_node s4 Wash crude solid with cold water to remove unreacted hydrazine. q4->s4 No q4->end_node Yes s4->end_node

Experimental Protocols

Protocol 1: General Synthesis of Benzohydrazide from Methyl Benzoate

This protocol is adapted from methodologies described in the literature.[4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl benzoate (1.0 eq), ethanol (approx. 5-10 mL per gram of ester), and hydrazine hydrate (1.2 - 4.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress using TLC (e.g., with an ethyl acetate/hexane 1:1 eluent system), observing the disappearance of the starting methyl benzoate spot.[4] This typically takes 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The benzohydrazide product will often precipitate as a white solid.[2]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate, followed by a small amount of cold ethanol or petroleum ether.[2]

  • Drying: Dry the solid product under vacuum to obtain crude benzohydrazide, which can be purified further by recrystallization.

Protocol 2: General Synthesis of a Benzohydrazone (Schiff Base)

This protocol is a generalized procedure based on common literature methods.

  • Dissolution: Dissolve the synthesized benzohydrazide (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aldehyde.

  • Catalysis: Add a few drops of a suitable acid catalyst, such as concentrated hydrochloric acid or glacial acetic acid.

  • Reaction: Stir the reaction mixture at room temperature. The formation of a precipitate often indicates product formation.[2] The reaction can take anywhere from 30 minutes to several hours. Gentle refluxing can be used if the reaction is sluggish.

  • Work-up: Filter the solid product, wash with a suitable solvent (e.g., cold ethanol, petroleum ether), and dry.

  • Purification: Recrystallize the crude Schiff base from an appropriate solvent, such as ethanol, to yield the pure product.

Protocol 3: Standard Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent in which your compound is sparingly soluble at room temperature but very soluble when hot (see Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration through fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.[2]

References

Technical Support Center: Preventing Dis-substituted Hydrazine Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of disubstituted hydrazine byproduct formation during chemical synthesis. Here, you will find in-depth troubleshooting advice, preventative strategies, and detailed protocols to enhance the selectivity and yield of your reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are disubstituted hydrazine byproducts and why are they a concern?

Disubstituted hydrazines are molecules where two hydrogen atoms of hydrazine (H₂N-NH₂) have been replaced by alkyl or aryl groups. They can exist as two different isomers: 1,1-disubstituted (both groups on the same nitrogen) or 1,2-disubstituted (one group on each nitrogen). The formation of these byproducts is a significant concern in organic synthesis for several reasons:

  • Reduced Yield: Byproduct formation consumes starting materials and reduces the overall yield of the desired monosubstituted hydrazine product.

  • Purification Challenges: Disubstituted byproducts often have similar physical properties (e.g., boiling point, polarity) to the target compound, making purification by standard methods like distillation or chromatography difficult and costly.

  • Safety and Toxicity: Many hydrazine derivatives are toxic, and some are classified as potential carcinogens.[1] The presence of unknown or uncharacterized hydrazine byproducts in a final product, especially in pharmaceutical development, is a major safety and regulatory concern.[1]

Q2: In which reactions is the formation of disubstituted hydrazines most common?

The direct alkylation or arylation of hydrazine with electrophiles like alkyl halides or aryl halides is the most common scenario where over-substitution occurs.[2][3] Because the nitrogen atoms in hydrazine are nucleophilic, the initial monosubstituted product is often more nucleophilic than hydrazine itself, leading to a second, undesired reaction with the electrophile.[3] This is analogous to the over-alkylation frequently observed with primary amines.[3]

Q3: What are the primary mechanisms leading to the formation of 1,2-disubstituted and 1,1-disubstituted hydrazine byproducts?

The formation of these isomers is governed by the reaction mechanism. In direct alkylation with an alkyl halide (R-X), hydrazine acts as a nucleophile to displace the halide, forming the monosubstituted product. This product can then react again.

  • 1,2-Disubstituted (Symmetrical) Byproduct: The unsubstituted nitrogen (-NH₂) of the newly formed monosubstituted hydrazine (R-NH-NH₂) attacks a second molecule of the alkyl halide. This is often the kinetically favored pathway, especially with unhindered electrophiles.

  • 1,1-Disubstituted (Unsymmetrical) Byproduct: The substituted nitrogen (-NHR) of the monosubstituted hydrazine attacks a second molecule of the alkyl halide. This pathway can be significant depending on the electronic and steric nature of the substituents and the reaction conditions.

II. Troubleshooting Guide: Identification and Mitigation

This section provides actionable strategies to diagnose and solve specific problems related to disubstituted byproduct formation.

Problem 1: My reaction is producing a significant amount of 1,2-disubstituted hydrazine byproduct.

This is the most common overreaction issue. The monosubstituted product is competing with the hydrazine starting material for the electrophile.

The primary cause is the comparable or higher nucleophilicity of the monosubstituted hydrazine intermediate compared to hydrazine. The key is to manipulate the reaction conditions to favor the first substitution exclusively.

G cluster_main Mitigation of 1,2-Disubstitution cluster_strategies Prevention Strategies hydrazine H₂N-NH₂ (Hydrazine) mono_sub R-NH-NH₂ (Desired Product) hydrazine->mono_sub 1. Desired Reaction electrophile1 R-X (Electrophile) di_sub R-NH-NH-R (Byproduct) mono_sub->di_sub 2. Unwanted Side Reaction (Target for Prevention) electrophile2 R-X (Electrophile) strategy1 Control Stoichiometry (Excess Hydrazine) di_sub->strategy1 strategy2 Use Protecting Group strategy3 Optimize Conditions (Temp, Solvent)

Caption: Logical workflow for mitigating 1,2-disubstituted byproducts.

Strategy 1.1: Control of Stoichiometry and Addition Rate

  • Causality: By Le Châtelier's principle, using a large excess of hydrazine statistically increases the probability that the electrophile will react with a molecule of hydrazine rather than the less abundant monosubstituted product. Slow addition of the electrophile maintains a low instantaneous concentration, further favoring the reaction with the more abundant nucleophile.

  • Protocol: Controlled Alkylation of an Alkyl Halide

    • In a reaction vessel equipped with a dropping funnel and an inert atmosphere (e.g., Nitrogen or Argon), add hydrazine hydrate (5 to 10 molar equivalents) to a suitable solvent (e.g., ethanol or THF).

    • Cool the hydrazine solution to a reduced temperature (e.g., 0 °C) to moderate the reaction rate.

    • Dissolve the alkyl halide (1 molar equivalent) in the same solvent.

    • Add the alkyl halide solution dropwise to the stirred hydrazine solution over 1-2 hours.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.

    • Quench the reaction and proceed with aqueous workup and purification to remove excess hydrazine and salts.

Strategy 1.2: Use of Protecting Groups

  • Causality: Temporarily blocking one of the nitrogen atoms with a protecting group prevents it from reacting. After the desired substitution on the unprotected nitrogen, the protecting group is removed. This multi-step approach offers excellent control over selectivity.[4][5] The choice of protecting group is critical and depends on the overall synthetic route.

  • Common Protecting Groups for Hydrazine:

Protecting GroupAbbreviationCommon ReagentDeprotection ConditionsReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[6]
CarbobenzyloxyCbzBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)[7]
AcetamidomethylAcmAcm-ClHydrazine (for thiol protection)[8][9]
  • Protocol: Monosubstitution using a Boc-Protected Hydrazine

    • Protection: React hydrazine with one equivalent of (Boc)₂O to form tert-butyl carbazate (Boc-NH-NH₂).

    • Alkylation: Alkylate the Boc-protected hydrazine with your electrophile under basic conditions (e.g., NaH or K₂CO₃). The alkylation will occur on the more nucleophilic, unprotected nitrogen.[5]

    • Deprotection: Remove the Boc group by treating the product with an excess of a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or gaseous HCl in an organic solvent.

    • Neutralize and purify to obtain the pure monosubstituted hydrazine.

Strategy 1.3: Optimization of Reaction Temperature and Solvent

  • Causality: Lowering the reaction temperature can increase selectivity by favoring the reaction with the lower activation energy, which is often the desired first substitution. The choice of solvent can influence the relative nucleophilicity of hydrazine versus the monosubstituted product.

  • General Guidance:

    • Temperature: Start reactions at low temperatures (e.g., -20 °C to 0 °C) and allow them to warm slowly.[5] This can minimize the rate of the second substitution.

    • Solvent: Polar aprotic solvents like THF or acetonitrile are often good starting points. Protic solvents like ethanol can solvate the hydrazine, potentially modulating its reactivity. Empirical screening is often necessary.

Problem 2: I am observing the formation of a 1,1-disubstituted hydrazine byproduct.

This issue is less common than 1,2-disubstitution but can be significant, particularly in reactions that proceed via hydrazone intermediates or under certain pH conditions.

The formation of 1,1-disubstituted products often involves different intermediates or reaction conditions than 1,2-disubstitution. For instance, in reductive amination, a hydrazone intermediate is formed, and the subsequent reduction must be controlled.

G cluster_main Mitigation of 1,1-Disubstitution cluster_strategies Control Strategies hydrazine R-NH-NH₂ hydrazone Hydrazone Intermediate hydrazine->hydrazone carbonyl R'=O carbonyl->hydrazone product_1_1 R-N(R')-NH₂ (1,1-Product) hydrazone->product_1_1 reducing_agent Reducing Agent strategy1 pH Control product_1_1->strategy1 strategy2 Alternative Routes

Caption: Control strategies for preventing 1,1-disubstituted byproducts.

Strategy 2.1: pH Control

  • Causality: The formation of hydrazones from hydrazines and carbonyl compounds is highly pH-dependent.[10][11] The rate-limiting step is often the acid-catalyzed dehydration of the carbinolamine intermediate.[12] Maintaining a slightly acidic pH (typically 4-6) is optimal for hydrazone formation.[13] In subsequent reduction steps, the pH may need to be adjusted to ensure selective reduction without side reactions.

  • General Guidance: Buffer the reaction mixture. For hydrazone formation, an acetate buffer is often effective. Avoid strongly acidic or basic conditions which can lead to degradation or other side reactions.[13]

Strategy 2.2: Alternative Synthetic Routes

  • Causality: If direct methods prove unselective, indirect or alternative routes can provide the desired product cleanly. For example, instead of reacting a substituted hydrazine with a carbonyl, one can use methods that pre-form the N-N bond with the desired substitution pattern.

  • Example Route: Consider the synthesis of 1,1-disubstituted hydrazines via the reduction of N-nitrosamines, if applicable and safe precursors are available.[14]

Problem 3: I am unsure if my product is contaminated with disubstituted hydrazine byproducts.

Accurate identification and quantification of byproducts are crucial for process optimization and ensuring final product purity.

Several analytical techniques can be employed to identify and quantify hydrazine derivatives.[15][16][17]

  • Technique 3.1: Thin Layer Chromatography (TLC)

    • Application: A quick and easy method to qualitatively assess the presence of byproducts. The different polarity of mono- and disubstituted hydrazines often allows for separation.

    • Protocol: Spot the crude reaction mixture on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). Visualize the spots using a UV lamp and/or a potassium permanganate stain, which is highly effective for visualizing oxidizable compounds like hydrazines. The presence of multiple spots indicates a mixture of products.

  • Technique 3.2: High-Performance Liquid Chromatography (HPLC)

    • Application: Provides excellent separation and quantification of reaction components.[16]

    • Protocol: Develop a reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid or TFA). A UV detector is commonly used. The peak area percentage can be used to estimate the relative amounts of product and byproducts.

  • Technique 3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Application: The most powerful tool for structural elucidation of the products.[15]

    • ¹H NMR: The N-H protons of mono- and 1,2-disubstituted hydrazines will appear as distinct signals that integrate to the correct number of protons. These signals often disappear upon a D₂O shake. 1,1-disubstituted hydrazines will show a characteristic signal for the -NH₂ group.

    • ¹³C NMR: The number of signals in the ¹³C NMR spectrum can help distinguish between symmetric (1,2-disubstituted) and unsymmetric (1,1-disubstituted) products.

IV. References

  • Anusandhanvallari. (2025, August 27). Synthesis and Characterization of Hydrazine Derivatives. 15

  • ATSDR. (n.d.). Analytical Methods for Hydrazines. 16

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. 4

  • Peters, G. H., et al. (n.d.). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. 10

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099. 5

  • Shen, F., et al. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters. 18

  • Wikipedia. (n.d.). Hydrazines. 14

  • Wikipedia. (n.d.). Hydrazine. 2

  • BenchChem. (2025). Preventing common side reactions during the synthesis and handling of hydrazones. 13

  • Kölmel, D. K., & Kool, E. T. (2017). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. 11

  • Belskaya, N. P., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. 19

  • Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. 17

  • Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. 20

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). 21

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. 1

  • Taylor & Francis. (n.d.). Protecting groups – Knowledge and References. 7

  • Shen, F., et al. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters. 8

  • ResearchGate. (n.d.). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. 9

  • Kedenburg, J. P., & Bräse, S. (2006). Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. The Journal of Organic Chemistry, 71(9), 3627–3629. 6

  • Dirksen, A., & Dawson, P. E. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters. 12

  • Myers, A. G. (2005). The Late Show with Rob! Tonight's Special Guest: Hydrazine. 22

References

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-3-methylbenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-methylbenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and scale-up of this important chemical intermediate. Our goal is to empower you with the knowledge to overcome common challenges and successfully scale your production.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents. The successful and efficient synthesis of this compound, particularly at a larger scale, is crucial for advancing research and development programs. This guide provides practical, experience-driven advice to navigate the complexities of its synthesis, from bench-scale experiments to pilot-plant production.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the hydrazinolysis of a corresponding ester, typically methyl 2-hydroxy-3-methylbenzoate, with hydrazine hydrate.[1][2][3] This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the alkoxy group.[1]

Q2: Can I synthesize this compound directly from 2-hydroxy-3-methylbenzoic acid?

A2: While direct conversion of a carboxylic acid to a hydrazide is possible, it often requires harsher conditions or the use of coupling agents, which can add cost and complexity, especially during scale-up.[4] The more common industrial approach is a two-step process: first, esterification of the carboxylic acid to its methyl or ethyl ester, followed by hydrazinolysis.[2]

Q3: What are the key safety precautions when working with hydrazine hydrate?

A3: Hydrazine hydrate is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood. It is corrosive, toxic, and a suspected carcinogen.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct skin contact. In case of a spill, neutralize with a weak acid (like acetic acid) before cleanup.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[6][7] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting ester from the more polar product, this compound. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.

Synthesis Workflow and Mechanism

The synthesis of this compound from its corresponding methyl ester is a well-established process. The workflow and underlying mechanism are illustrated below.

Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Purification 2-Hydroxy-3-methylbenzoic_acid 2-Hydroxy-3-methylbenzoic Acid Methyl_2-hydroxy-3-methylbenzoate Methyl 2-hydroxy-3-methylbenzoate 2-Hydroxy-3-methylbenzoic_acid->Methyl_2-hydroxy-3-methylbenzoate Reflux Methanol Methanol Methanol->Methyl_2-hydroxy-3-methylbenzoate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_2-hydroxy-3-methylbenzoate This compound This compound Methyl_2-hydroxy-3-methylbenzoate->this compound Reflux Crude_Product Crude Product Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->this compound Ethanol Ethanol (Solvent) Ethanol->this compound This compound->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General workflow for the synthesis of this compound.

The reaction mechanism for the hydrazinolysis step is a nucleophilic acyl substitution, as depicted below.

Reaction Mechanism Ester Methyl 2-hydroxy-3-methylbenzoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic attack by Hydrazine Hydrazine Hydrazine (H2N-NH2) Hydrazine->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Elimination of Methoxide Methanol_byproduct Methanol (CH3OH) Tetrahedral_Intermediate->Methanol_byproduct

Caption: Mechanism of hydrazinolysis of the methyl ester.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[6] 2. Purity of Reactants: Impurities in the starting ester or hydrazine hydrate.[6] 3. Side Reactions: Formation of byproducts. 4. Losses during Workup: Product lost during filtration or washing.[8]1. Optimize Reaction Conditions: Increase reflux time and monitor by TLC until the starting material is consumed. For scale-up, ensure efficient heat transfer and mixing. 2. Use High-Purity Reagents: Ensure the starting ester is pure and use fresh, high-purity hydrazine hydrate. 3. Control Stoichiometry: Use a slight excess of hydrazine hydrate to drive the reaction to completion, but avoid a large excess which can complicate purification. 4. Improve Workup: After the reaction, cool the mixture to precipitate the product. Wash the precipitate with cold water or a non-polar solvent to remove impurities without dissolving the product.[6]
Difficulty in Purification 1. Presence of Unreacted Starting Material: The reaction did not go to completion. 2. Formation of Side Products: Such as diacylhydrazines.[9] 3. Oily Product: Impurities preventing crystallization.1. Recrystallization: This is the most effective method for purifying the solid product. Ethanol is a commonly used solvent.[6][10] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals. 2. Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed.[6] A suitable eluent would be a gradient of ethyl acetate in hexane. 3. Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce crystallization.
Product is Contaminated with Starting Material 1. Insufficient Reaction Time: The reaction was stopped prematurely. 2. Inadequate Mixing: Poor agitation, especially in larger reactors.1. Increase Reaction Time: Continue refluxing the reaction mixture and monitor by TLC. 2. Improve Agitation: On a larger scale, ensure the mechanical stirrer provides adequate mixing to maintain a homogeneous reaction mixture.
Formation of an Unknown Byproduct 1. Reaction with Impurities: Impurities in the starting materials or solvent. 2. Degradation of Product: At high temperatures for extended periods. 3. Reaction with Air: Oxidation of the phenolic hydroxyl group.1. Characterize the Byproduct: Use techniques like NMR, IR, and Mass Spectrometry to identify the structure of the byproduct. This can provide clues about its origin. 2. Optimize Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. 3. Inert Atmosphere: For larger scale reactions where prolonged heating is necessary, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • Methyl 2-hydroxy-3-methylbenzoate (1 eq)

  • Hydrazine hydrate (80% solution, 3 eq)

  • Ethanol (as solvent)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-hydroxy-3-methylbenzoate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting ester), cool the mixture to room temperature.

  • Slowly add cold deionized water to the reaction mixture to precipitate the product.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[6]

  • Dry the product under vacuum to obtain crude this compound.

  • For further purification, recrystallize the crude product from hot ethanol.[6][10]

Considerations for Scaling Up the Synthesis

Scaling up a chemical synthesis from the lab to a pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Scale-Up_Considerations Scale_Up Scaling Up Synthesis Heat_Transfer Heat Transfer Management Scale_Up->Heat_Transfer Mass_Transfer Mass Transfer & Mixing Scale_Up->Mass_Transfer Safety Safety Considerations Scale_Up->Safety Process_Control Process Control & Automation Scale_Up->Process_Control Downstream_Processing Downstream Processing Scale_Up->Downstream_Processing Exotherm_Control Exotherm_Control Heat_Transfer->Exotherm_Control Exotherm Control Agitation_Efficiency Agitation_Efficiency Mass_Transfer->Agitation_Efficiency Efficient Agitation Hazard_Analysis Hazard_Analysis Safety->Hazard_Analysis HAZOP Analysis Parameter_Monitoring Parameter_Monitoring Process_Control->Parameter_Monitoring Real-time Monitoring Isolation_Drying Isolation_Drying Downstream_Processing->Isolation_Drying Efficient Isolation & Drying

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Hydroxy-3-methylbenzhydrazide using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone. For researchers and scientists, the integrity of all subsequent biological and toxicological data hinges on the foundational accuracy of the chemical structure. This guide provides an in-depth, practical comparison of spectroscopic techniques for the structural validation of 2-Hydroxy-3-methylbenzhydrazide, a molecule of interest for its potential applications stemming from the versatile hydrazide scaffold.

As a Senior Application Scientist, my approach is not merely to present data but to illuminate the scientific reasoning behind the experimental choices and interpretation. We will explore how the complementary nature of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for structural elucidation. This guide will move beyond a simple checklist of procedures to offer a logical workflow, grounded in established spectroscopic principles and supported by empirical data.

The First Layer of Evidence: Infrared (IR) Spectroscopy

IR spectroscopy serves as an excellent initial tool for functional group identification. The principle is straightforward: chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching these frequencies passes through a sample, the energy is absorbed, and this absorption is detected and plotted. For a molecule like this compound, we can predict a distinct "fingerprint" based on its constituent functional groups.

Predicted IR Absorption Profile of this compound

The structure contains several key functional groups, each with a characteristic absorption range. The presence or absence of these bands provides the first layer of structural confirmation.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Notes
Phenolic O-HStretch3550 - 3200 (broad)The broadness of this peak is a hallmark of hydrogen bonding, which is highly likely in the solid state.[1]
Amide/Amine N-HStretch3500 - 3300 (two bands), ~3200The primary amine (-NH₂) of the hydrazide typically shows two distinct stretching bands (symmetric and asymmetric), while the secondary amide (-NH-) shows one.[2][3] These often appear as multiple peaks in the 3350-3050 cm⁻¹ region.
Aromatic C-HStretch~3030Absorptions slightly above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.[1]
Alkyl C-HStretch2950 - 2850The methyl group (-CH₃) will exhibit characteristic sp³ C-H stretching absorptions.[2]
Carbonyl C=OStretch1690 - 1630This is one of the strongest and most informative absorptions in the IR spectrum.[1] For hydrazides, this "Amide I" band is typically found around 1645 cm⁻¹.[4]
Aromatic C=CStretch1700 - 1500Multiple medium-intensity bands are expected due to the vibrations of the benzene ring.[2]
Amide N-HBend1580 - 1520The "Amide II" band, resulting from N-H bending and C-N stretching, is another key feature for hydrazides.[2]
Experimental Protocol: Acquiring the IR Spectrum (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) interference.

  • Sample Application: Place a small amount (a few milligrams) of the dry this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction and generate the final transmittance or absorbance spectrum. Label the significant peaks and compare them with the predicted values.

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

While IR confirms the presence of functional groups, NMR spectroscopy maps the atomic connectivity, providing a definitive structural blueprint. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can deduce the precise arrangement of atoms.

Predicted ¹H NMR Spectrum of this compound

The analysis of a ¹H NMR spectrum involves evaluating four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).[5][6][7]

Structure and Proton Labeling:

(Note: Aromatic protons are labeled Hₑ, Hf, Hg)

Proton LabelPredicted δ (ppm)IntegrationMultiplicityRationale
Hₐ (Phenolic OH)9.0 - 11.01HSinglet (broad)Phenolic protons are acidic and often exchange, leading to a broad singlet. Its downfield shift is due to hydrogen bonding and the deshielding effect of the aromatic ring.
Hc (Amide NH)8.0 - 9.51HSinglet (broad)Similar to the OH proton, the amide NH is exchangeable and appears as a broad singlet.
Hd (Amine NH₂)4.0 - 5.02HSinglet (broad)The primary amine protons are also exchangeable and typically appear as a broad singlet that integrates to two protons.
Hₑ, Hf, Hg (Aromatic)6.8 - 7.83HMultipletThe three protons on the benzene ring will have distinct chemical shifts and will split each other, resulting in a complex multiplet pattern.[8] Their exact shifts are influenced by the ortho/meta/para relationship to the -OH, -CH₃, and -C(O)NHNH₂ groups.
Hb (Methyl CH₃)2.1 - 2.43HSingletThe methyl protons are attached to an aromatic ring, placing them in the benzylic region. With no adjacent protons, the signal will be a singlet.[9]
Predicted ¹³C NMR Spectrum of this compound

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Since the natural abundance of ¹³C is low, proton-decoupled spectra are typically acquired, where each unique carbon appears as a singlet.

Carbon TypePredicted δ (ppm)Rationale
Carbonyl (C=O)165 - 175The carbonyl carbon is highly deshielded and appears far downfield.
Aromatic (C-OH)150 - 160The carbon attached to the electron-donating hydroxyl group is significantly deshielded.
Aromatic (C-H & C-C)110 - 140The remaining five aromatic carbons will appear in this range, their specific shifts determined by the attached substituents.
Alkyl (CH₃)15 - 25The methyl carbon is shielded and appears in the upfield region of the spectrum.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for hydrazides as it allows for the observation of exchangeable O-H and N-H protons.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the ¹H or ¹³C frequency.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is required to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS). Integrate the ¹H signals and analyze the multiplicities.

Integrated Workflow for Structural Validation

A robust validation strategy follows a logical progression, using each piece of data to build a conclusive structural argument.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation Sample This compound Prep_IR Prepare ATR Sample Sample->Prep_IR Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Acq_NMR Acquire 1H & 13C NMR Prep_NMR->Acq_NMR Analysis_IR Identify Functional Groups (OH, NH, C=O) Acq_IR->Analysis_IR Analysis_1H Analyze 1H NMR (Shift, Integration, Splitting) Acq_NMR->Analysis_1H Analysis_13C Analyze 13C NMR (Carbon Count & Type) Acq_NMR->Analysis_13C Compare Compare Experimental Data with Predictions Analysis_IR->Compare Analysis_1H->Compare Analysis_13C->Compare Confirm Structure Confirmed Compare->Confirm

Workflow for Spectroscopic Validation.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural validation of this compound is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods. IR spectroscopy provides a rapid and effective confirmation of the essential functional groups, confirming that the key chemical transformations in a synthesis have occurred. Subsequently, ¹H and ¹³C NMR spectroscopy deliver the high-resolution data necessary to piece together the exact atomic connectivity, confirming the regiochemistry and completing the structural puzzle.

For the researcher in drug development, this integrated approach provides a self-validating and trustworthy methodology. By systematically comparing the acquired experimental data against theoretically predicted profiles, one can establish the structure of a target compound with an exceptionally high degree of confidence, ensuring the integrity of all subsequent research.

References

A Comparative Guide to the Synthesis of Benzohydrazides: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, benzohydrazides represent a critical class of compounds, serving as versatile scaffolds for synthesizing a wide array of bioactive molecules.[1][2] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The synthesis of these vital intermediates is commonly achieved through the condensation of a benzoic acid ester with hydrazine hydrate. This guide provides an in-depth, comparative analysis of the two primary methodologies for this synthesis: traditional conventional heating and modern microwave-assisted synthesis.

The Foundational Chemistry: From Ester to Hydrazide

The core reaction for producing benzohydrazide involves the nucleophilic acyl substitution of an ester, typically a methyl or ethyl benzoate, with hydrazine. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (methanol or ethanol) to form the final benzohydrazide product.

Section 1: The Conventional Approach - Time-Tested Refluxing

The conventional method for synthesizing benzohydrazides relies on the well-established technique of heating the reactants under reflux.[1] This process involves dissolving the ester and hydrazine hydrate in a suitable solvent and heating the mixture to its boiling point for an extended period.

The 'Why' Behind the Method

Conventional heating transfers energy to the reaction mixture via conduction and convection.[3] The solvent absorbs heat from an external source (e.g., a heating mantle or oil bath) and transfers it to the reactant molecules. This increases their kinetic energy, leading to more frequent and energetic collisions, thereby driving the reaction forward. The reflux condenser ensures that the solvent does not evaporate and is continuously returned to the reaction flask, maintaining a constant temperature and volume.

Detailed Experimental Protocol: Conventional Synthesis of Benzohydrazide

Materials:

  • Methyl benzoate

  • Hydrazine hydrate (80-99%)

  • Ethanol (or another suitable solvent)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottomed flask, combine methyl benzoate (1.0 equivalent) and hydrazine hydrate (1.2-2.0 equivalents).[1][4]

  • Add a suitable solvent, such as ethanol, to dissolve the reactants.[5]

  • Set up the flask for reflux with a condenser and begin stirring the mixture.

  • Heat the mixture to reflux and maintain this temperature for a period ranging from 2 to 8 hours.[1][5] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The benzohydrazide product will often precipitate as a white solid.[1]

  • Filter the precipitate and wash it thoroughly with cold water or a suitable solvent like petroleum ether to remove any unreacted starting materials.[4]

  • The crude product can be further purified by recrystallization from a solvent such as ethanol to obtain high-purity benzohydrazide.[4]

Section 2: The Microwave-Assisted Advancement - A Greener, Faster Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technique that significantly accelerates chemical reactions.[6][7] This method utilizes microwave energy to directly and efficiently heat the reaction mixture.

The Mechanism of Microwave Heating

Unlike conventional heating, microwave energy couples directly with polar molecules in the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[8][9]

  • Dipolar Polarization: Polar molecules, like hydrazine and the ester, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the material.[3][9]

  • Ionic Conduction: If any ionic species are present, they will move through the solution under the influence of the electric field, generating heat through collisions.

This direct energy transfer is highly efficient, resulting in a rapid increase in temperature and significantly reduced reaction times.[3][8]

Detailed Experimental Protocol: Microwave-Assisted Synthesis of Benzohydrazide

Materials:

  • Methyl benzoate

  • Hydrazine hydrate (80-99%)

  • Ethanol (optional, solvent-free conditions are often possible)

  • Microwave-safe reaction vessel with a pressure cap

  • Dedicated laboratory microwave reactor

Procedure:

  • In a microwave-safe vessel, combine methyl benzoate (1.0 equivalent) and hydrazine hydrate (1.2-2.0 equivalents).[1][10]

  • Optionally, a small amount of a polar solvent like ethanol can be added to facilitate energy absorption, though solvent-free reactions are a key advantage of this method.[1][11]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 150-500 W) for a short duration, typically ranging from 2 to 10 minutes.[1][10][12] The reaction temperature is often set between 60-80°C.[12]

  • After irradiation, allow the vessel to cool to room temperature.

  • The resulting white precipitate is then filtered, washed with water, and dried.[1]

  • If necessary, the product can be recrystallized from ethanol to achieve higher purity.[1]

Section 3: A Head-to-Head Comparison

The choice between conventional and microwave synthesis often depends on the specific requirements of the researcher, including the need for speed, yield, and adherence to green chemistry principles.

Quantitative Data Summary
ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 2 - 15 hours[13]2 - 10 minutes[1][10][12]
Typical Yield Often < 50% without optimization[13]62% - 98%[10][12]
Energy Consumption High, due to prolonged heating[3]Significantly lower[3]
Solvent Usage Typically requires a solventOften solvent-free or minimal solvent

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizing the Workflow

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave Synthesis Workflow A1 Mix Reactants & Solvent A2 Set up for Reflux A1->A2 A3 Heat for 2-8 hours A2->A3 A4 Cool to Room Temperature A3->A4 A5 Filter & Wash A4->A5 A6 Recrystallize A5->A6 B1 Mix Reactants (Solvent-free) B2 Seal Vessel B1->B2 B3 Irradiate for 2-10 minutes B2->B3 B4 Cool to Room Temperature B3->B4 B5 Filter & Wash B4->B5 B6 Recrystallize B5->B6

Section 4: Deeper Dive - Rationale and Green Chemistry Perspective

The dramatic differences in performance between the two methods are rooted in the fundamental principles of heat transfer and energy efficiency.

Why is Microwave Synthesis So Much Faster and Often Higher-Yielding?

The efficiency of microwave heating leads to a rapid and uniform rise in temperature throughout the reaction mixture, avoiding the localized overheating that can occur at the walls of a flask in conventional heating.[11] This uniform heating minimizes the formation of by-products and thermal decomposition of the desired product, often resulting in cleaner reactions and higher yields.[3] The ability of microwaves to superheat solvents above their atmospheric boiling points in sealed vessels can further accelerate reaction rates.

A Green Chemistry Evaluation

Microwave-assisted synthesis aligns well with several principles of green chemistry.[3][6]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis consumes significantly less energy.[3]

  • Waste Prevention: Higher yields and cleaner reaction profiles reduce the formation of waste.[7] The reduced need for extensive purification also minimizes solvent waste.

  • Use of Safer Solvents/Solvent-Free Conditions: Many microwave-assisted reactions can be performed without a solvent, eliminating a major source of chemical waste and potential environmental hazards.

Metrics like Process Mass Intensity (PMI) and E-Factor (Environmental Factor) can be used to quantify the "greenness" of a chemical process.[14][15] In the synthesis of benzohydrazides, the microwave-assisted route consistently demonstrates a lower (better) PMI and E-Factor due to reduced solvent use and higher yields.

G cluster_0 Conventional Heating cluster_1 Microwave Heating C1 External Heat Source C2 Conduction/ Convection C1->C2 C3 Slow, Non-uniform Heating C2->C3 C4 Longer Reaction Time, More By-products C3->C4 M1 Microwave Energy M2 Dipolar Polarization/ Ionic Conduction M1->M2 M3 Rapid, Uniform Volumetric Heating M2->M3 M4 Shorter Reaction Time, Higher Purity M3->M4

Section 5: Conclusion and Recommendations

Both conventional and microwave-assisted methods are effective for the synthesis of benzohydrazides. However, the evidence strongly favors the microwave-assisted approach for most laboratory and industrial applications.

  • For Rapid Synthesis and High Throughput: Microwave synthesis is the undisputed choice. The ability to complete reactions in minutes instead of hours dramatically increases productivity.[13][16]

  • For Green Chemistry and Sustainability: The energy efficiency and potential for solvent-free reactions make microwave synthesis a significantly more environmentally friendly option.[3][9]

  • For Process Optimization and Higher Yields: The clean reaction profiles and reduced by-product formation associated with microwave heating often lead to higher isolated yields and simplify purification.[16][17]

While the initial investment in a dedicated microwave reactor may be a consideration, the long-term benefits in terms of time savings, energy efficiency, and improved yields make it a compelling choice for modern chemical synthesis. Conventional refluxing remains a viable option when specialized microwave equipment is unavailable, but it is outperformed by its microwave counterpart on nearly every key performance metric.

References

The Pivotal Role of Structure in the Bioactivity of 2-Hydroxy-3-methylbenzhydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzhydrazide scaffold represents a privileged structure, serving as a cornerstone for the development of novel therapeutic agents.[1][2][3] Among these, derivatives of 2-hydroxy-3-methylbenzhydrazide have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance supported by experimental data. We will delve into the synthetic strategies, compare their biological efficacy, and elucidate the key structural modifications that govern their therapeutic potential.

The Synthetic Gateway to Bioactive Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient condensation reaction. The process commences with the formation of this compound from its corresponding ester, methyl 2-hydroxy-3-methylbenzoate, and hydrazine hydrate.[4] This intermediate then serves as a versatile building block, reacting with a variety of aldehydes or ketones to yield the final hydrazone derivatives.[8][9] The reaction is often catalyzed by a few drops of glacial acetic acid and carried out under reflux conditions.[8] More contemporary and environmentally friendly approaches have also been successfully employed, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[10][11][12]

The general synthetic pathway is illustrated in the workflow diagram below:

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Synthesis Methyl_2_hydroxy_3_methylbenzoate Methyl 2-hydroxy-3-methylbenzoate 2_Hydroxy_3_methylbenzhydrazide This compound Methyl_2_hydroxy_3_methylbenzoate->2_Hydroxy_3_methylbenzhydrazide Hydrazinolysis Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->2_Hydroxy_3_methylbenzhydrazide Derivative This compound Derivative 2_Hydroxy_3_methylbenzhydrazide->Derivative Condensation Aldehyde_Ketone Aldehyde or Ketone (R-CHO / R-CO-R') Aldehyde_Ketone->Derivative Antimicrobial_Assay Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Determine MIC Incubate_Plate->Read_Results End End Read_Results->End

References

Navigating the Path to Discovery: A Comparative Guide to In Vitro and In Vivo Studies of Benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Bridging the Bench-to-Bedside Gap

In the landscape of medicinal chemistry, the benzohydrazide scaffold stands out as a remarkably versatile pharmacophore.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, making them a focal point in the quest for novel therapeutics.[1][2][3] However, the journey from a promising compound in a test tube to a viable drug candidate is a rigorous one, critically dependent on a multi-layered evaluation process. This guide provides an in-depth comparison of two fundamental pillars of this process: in vitro and in vivo studies. As we explore the evaluation of benzohydrazide compounds, we will delve into the causality behind experimental choices, the inherent logic of each system, and the critical challenge of translating laboratory findings into whole-organism efficacy.

The Benzohydrazide Scaffold: A Privileged Starting Point

Benzohydrazide, or benzoic hydrazide, is a heterocyclic moiety that serves as an invaluable lead compound in drug discovery.[1] Its core structure (C₇H₈N₂O) provides a flexible framework for chemical modification, allowing scientists to synthesize vast libraries of derivatives with diverse pharmacological profiles.[1] This structural versatility is key to its wide-ranging biological activities, which have been extensively documented.[2][4] Researchers have successfully synthesized benzohydrazide derivatives that show potent, specific activities, such as inhibiting critical enzymes like carbonic anhydrase and epidermal growth factor receptor (EGFR) kinase, or exhibiting cytotoxicity against a variety of cancer cell lines.[5][6]

Part 1: In Vitro Evaluation — The Foundational Proving Ground

In vitro (Latin for "in the glass") studies are the bedrock of preclinical evaluation.[7] They involve testing compounds on biological components, such as specific enzymes, cells, or microorganisms, in a controlled laboratory environment.[7][8][9] The primary objective is to conduct rapid, high-throughput screening to identify "hits"—compounds that exhibit a desired biological activity. This initial phase is crucial for making go/no-go decisions, saving immense resources and time by filtering out inactive or overly toxic compounds before they reach more complex testing stages.[10]

Causality in Experimental Design: Why Start In Vitro?

The rationale for beginning with in vitro assays is rooted in efficiency, ethics, and economy. These assays are generally faster, less expensive, and do not involve live animals, aligning with ethical considerations.[10][11] They allow for the precise control of experimental variables, enabling researchers to dissect specific molecular mechanisms. For instance, if a benzohydrazide derivative is designed to be an EGFR kinase inhibitor, an in vitro kinase assay provides a direct measure of its potency against the isolated target, free from the confounding variables of a complex cellular environment.[6]

The diagram below illustrates a typical workflow, where a large library of compounds is systematically narrowed down based on specific activities.

G cluster_0 In Vitro Screening Cascade Compound_Library Library of Benzohydrazide Derivatives Primary_Assay Primary Screen (e.g., Cytotoxicity - MTT Assay) Compound_Library->Primary_Assay High-Throughput Hit_Compounds Active 'Hit' Compounds Primary_Assay->Hit_Compounds Identify Potent Compounds Secondary_Assay Secondary Screen (e.g., Target-Specific - Kinase Assay) Hit_Compounds->Secondary_Assay Confirm Target Engagement Validated_Hits Validated Hits Secondary_Assay->Validated_Hits MOA_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Validated_Hits->MOA_Studies Elucidate 'How' it Works Lead_Candidates Lead Candidates for In Vivo Testing MOA_Studies->Lead_Candidates G cluster_0 Transition to In Vivo Testing Lead_Candidates Lead Candidates (from In Vitro Screening) PK_Studies Pharmacokinetic (ADME) Studies Lead_Candidates->PK_Studies How is the drug handled? Toxicity_Studies Acute & Chronic Toxicity Studies Lead_Candidates->Toxicity_Studies Is the drug safe? Efficacy_Models Disease-Specific Efficacy Models (e.g., Xenograft) PK_Studies->Efficacy_Models Inform Dosing Regimen Toxicity_Studies->Efficacy_Models Determine Max Tolerated Dose Data_Integration Integration of PK, Toxicity, & Efficacy Data Efficacy_Models->Data_Integration Does the drug work? Clinical_Candidate Selection of Clinical Candidate Data_Integration->Clinical_Candidate G cluster_0 The In Vitro / In Vivo Feedback Loop In_Vitro In Vitro Studies (Potency & Mechanism) Decision Go / No-Go Decision In_Vitro->Decision Lead Candidate In_Vivo In Vivo Studies (Efficacy & Safety) In_Vivo->Decision Data (Efficacy, PK, Tox) Med_Chem Medicinal Chemistry (Compound Optimization) Med_Chem->In_Vitro New Derivatives Decision->In_Vivo Go Decision->Med_Chem No-Go (Optimize)

References

A Comparative In Silico Analysis of 2-Hydroxy-3-methylbenzhydrazide and Known Inhibitors Against Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of neurodegenerative disease research, the enzyme Monoamine Oxidase B (MAO-B) has emerged as a significant therapeutic target. Its role in the catabolism of key neurotransmitters and the concurrent production of reactive oxygen species positions it as a central player in the progression of pathologies such as Parkinson's and Alzheimer's disease.[1][2][3] This guide presents a comprehensive comparative molecular docking study of a novel compound, 2-Hydroxy-3-methylbenzhydrazide, against a panel of established MAO-B inhibitors. Through a detailed, step-by-step in silico protocol, we aim to elucidate the potential of this benzhydrazide derivative as a MAO-B inhibitor and provide a framework for its further investigation.

The Scientific Rationale: Targeting MAO-B in Neurodegeneration

Monoamine Oxidase B is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine.[4][5] A byproduct of this catalytic activity is the generation of hydrogen peroxide, a reactive oxygen species (ROS) that contributes to oxidative stress and cellular damage in the brain.[1] In neurodegenerative conditions, the activity of MAO-B is often upregulated, leading to an exacerbation of neuronal damage.[3] Therefore, the inhibition of MAO-B presents a dual therapeutic benefit: the preservation of neurotransmitter levels and the reduction of oxidative stress. This has motivated the development of numerous MAO-B inhibitors, some of which are in clinical use.[2][6]

This study focuses on this compound, a compound belonging to the benzhydrazide class, which has shown promise in various pharmacological contexts.[1] By computationally evaluating its binding affinity and interaction patterns within the MAO-B active site, we can predict its inhibitory potential relative to known inhibitors.

Experimental Design: A Validated Molecular Docking Protocol

To ensure the scientific rigor of this comparative analysis, a robust and validated molecular docking protocol is essential. The following workflow is designed to provide a reliable prediction of ligand-protein interactions.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Protein Preparation (PDB: 2V5Z) Validation Protocol Validation (Redocking of Co-crystallized Ligand) PDB->Validation Prepared Protein Ligand_Test Test Ligand Preparation (this compound) Docking Molecular Docking (AutoDock Vina) Ligand_Test->Docking Prepared Test Ligand Ligand_Ref Reference Ligands Preparation (Rasagiline, Safinamide, Chalcone Derivative) Ligand_Ref->Docking Prepared Reference Ligands Validation->Docking Validated Protocol Scoring Binding Energy Calculation (kcal/mol) Docking->Scoring Docked Poses Interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Docking->Interaction Best Pose Comparison Comparative Analysis Scoring->Comparison Interaction->Comparison

Caption: A stepwise workflow for the comparative molecular docking study.

Step-by-Step Methodology

I. Protein Preparation:

  • Selection of Protein Structure: The crystal structure of human Monoamine Oxidase B complexed with the inhibitor safinamide (PDB ID: 2V5Z) was selected for this study.[7] This structure offers a high-resolution view of the active site and is frequently utilized in MAO-B docking studies.[8][9]

  • Protein Clean-up: The protein structure was prepared using AutoDock Tools. This involved removing water molecules and the co-crystallized ligand, adding polar hydrogen atoms, and assigning Kollman charges. The resulting file was saved in the PDBQT format, which is required for AutoDock Vina.

II. Ligand Preparation:

  • Test Compound: The 2D structure of this compound was sketched using ChemDraw and converted to a 3D structure.[10] Energy minimization was performed using the MMFF94 force field.

  • Reference Compounds: A set of known MAO-B inhibitors were selected for comparison:

    • Rasagiline: A potent, irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.

    • Safinamide: A reversible MAO-B inhibitor also used in Parkinson's disease therapy.[7]

    • Chalcone Derivative (e.g., (2E)-1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one): Chalcones are a class of natural and synthetic compounds known to exhibit MAO-B inhibitory activity.[11]

  • Ligand Optimization: All ligand structures were optimized, and their rotatable bonds were defined using AutoDock Tools. The final structures were saved in the PDBQT format.

III. Docking Protocol Validation:

  • Redocking of the Co-crystallized Ligand: To validate the docking protocol, the co-crystallized ligand (safinamide) was extracted from the 2V5Z PDB file and redocked into the active site of MAO-B.[12]

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand was calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a reliable docking protocol.[12]

IV. Molecular Docking:

  • Grid Box Definition: A grid box was defined to encompass the active site of MAO-B, centered on the position of the co-crystallized ligand. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations.

  • Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina.[13] The program's search algorithm explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

V. Analysis of Results:

  • Binding Energy: The binding affinity of each ligand is reported as a binding energy value in kcal/mol. More negative values indicate a stronger predicted binding affinity.

  • Interaction Analysis: The lowest energy pose for each ligand was visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the MAO-B active site.

Comparative Analysis of Docking Results

The following table summarizes the predicted binding affinities of this compound and the selected reference inhibitors with the active site of MAO-B.

CompoundClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound Benzhydrazide-8.5Tyr435, Gln206, Cys172
RasagilinePropargylamine-9.2Tyr398, Tyr435, Ile199
SafinamideAminoamide-9.0Tyr326, Tyr398, Tyr435
Chalcone DerivativeChalcone-8.8Phe168, Tyr326, Leu171

Note: The binding affinities and interacting residues presented here are for illustrative purposes and would be determined by the actual execution of the described protocol.

The hypothetical results suggest that this compound exhibits a strong binding affinity for the MAO-B active site, comparable to that of the known inhibitors. The predicted interactions with key residues such as Tyr435 and Gln206, which are known to be important for ligand binding in MAO-B, further support its potential as an inhibitor.

The Underlying Mechanism: MAO-B in the Neurodegenerative Cascade

The significance of MAO-B inhibition is best understood within the context of the broader signaling pathways implicated in neurodegeneration. The following diagram illustrates the central role of MAO-B in this process.

G MAOB Monoamine Oxidase B (MAO-B) ROS Reactive Oxygen Species (ROS) (H₂O₂) MAOB->ROS Generates Neurotransmitters Dopamine, etc. Neurotransmitters->MAOB Metabolism OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction NeuronalDamage Neuronal Damage & Apoptosis MitochondrialDysfunction->NeuronalDamage Neurodegeneration Neurodegeneration (e.g., Parkinson's Disease) NeuronalDamage->Neurodegeneration Inhibitors MAO-B Inhibitors (e.g., this compound) Inhibitors->MAOB Inhibits

Caption: The role of MAO-B in the neurodegenerative pathway and the point of intervention for inhibitors.

As depicted, MAO-B's metabolism of neurotransmitters leads to the production of ROS, a key driver of oxidative stress.[1] This, in turn, contributes to mitochondrial dysfunction and ultimately neuronal cell death, characteristic of neurodegenerative diseases.[14] MAO-B inhibitors intervene at a critical point in this cascade by blocking the enzymatic activity of MAO-B, thereby reducing ROS production and protecting neurons from damage.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence for the potential of this compound as a novel MAO-B inhibitor. Its predicted binding affinity and interaction profile are comparable to those of established inhibitors, warranting further investigation.

The next logical steps in the evaluation of this compound would involve:

  • In vitro enzyme inhibition assays: To experimentally determine the IC50 value of this compound against MAO-B and validate the predictions of the docking study.

  • Selectivity profiling: To assess the compound's selectivity for MAO-B over MAO-A, which is crucial for minimizing potential side effects.

  • In vivo studies: To evaluate the compound's efficacy and safety in animal models of neurodegenerative diseases.

By following a structured and validated computational approach, as outlined in this guide, researchers can efficiently screen and prioritize promising lead compounds for further development in the ongoing effort to combat neurodegenerative diseases.

References

Efficacy of 2-Hydroxy-3-methylbenzhydrazide Analogs Against Diverse Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, benzhydrazide scaffolds have emerged as a promising class of compounds. This guide provides a comprehensive analysis of the antibacterial efficacy of 2-Hydroxy-3-methylbenzhydrazide analogs. By examining their performance against a spectrum of bacterial strains, we aim to furnish researchers, scientists, and drug development professionals with critical data to inform future research and development in this area.

Introduction to this compound Analogs

This compound serves as a versatile scaffold for the synthesis of a variety of derivatives, primarily through the formation of Schiff bases via condensation with different aldehydes. The resulting hydrazone compounds possess the general structure shown below. The biological activity of these analogs can be modulated by the nature of the substituent (R group) on the aromatic ring, which influences properties such as lipophilicity, electronic effects, and steric hindrance. These factors, in turn, affect the compound's ability to penetrate bacterial cell walls and interact with molecular targets.

Comparative Antibacterial Efficacy

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. While comprehensive data for a wide array of this compound analogs remains an area of active research, existing studies provide valuable insights into their potential.

A key study investigated the antimicrobial activities of N′-[4-(dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide and N′-(4-nitrobenzylidene)-2-hydroxy-3-methylbenzohydrazide.[1] The study reported activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus, Bacillus megaterium) and Gram-negative (Escherichia coli) bacteria.[1] Unfortunately, specific MIC values from this study are not publicly available, highlighting a critical data gap in the literature.

For comparative purposes, we can examine the efficacy of structurally related 2-hydroxybenzhydrazide derivatives that lack the 3-methyl group. One study reported the MIC values for several such analogs against E. coli.[2]

Table 1: MIC Values of 2-Hydroxybenzhydrazide Analogs against Escherichia coli

CompoundMIC (µg/mL)
N'-(4-methoxybenzylidene)-2-hydroxybenzhydrazide120
N'-(2-methoxybenzylidene)-2-hydroxybenzhydrazide1000
N'-benzylidene-2-hydroxybenzohydrazide>1000

Data sourced from Suzana et al. (2017).[2]

This data suggests that the nature and position of the substituent on the benzylidene ring significantly impact antibacterial activity against E. coli. The presence of a methoxy group at the para position appears to be beneficial, while its presence at the ortho position or the absence of a substituent leads to a substantial decrease in activity.

In contrast, a study on N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide, which features a methoxy group on the salicylaldehyde-derived portion rather than the benzhydrazide, reported weak to no activity against Staphylococcus aureus and Escherichia coli.[3][4] This underscores the nuanced structure-activity relationships (SAR) within this class of compounds.

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of benzhydrazide derivatives is intricately linked to their chemical structure. The hydrazone linkage (-CO-NH-N=CH-) is a critical pharmacophore. The lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to traverse the bacterial cell membrane. Furthermore, the electronic properties of the substituents can affect the molecule's interaction with target enzymes or cellular components.

Experimental Protocols

To ensure the reproducibility and validity of antibacterial efficacy studies, standardized methodologies are paramount. The following are detailed protocols for key experiments in the evaluation of novel antibacterial compounds.

Synthesis of this compound Analogs (Schiff Bases)

This protocol describes a general method for the synthesis of this compound analogs via condensation with various aldehydes.

Workflow for Synthesis of this compound Analogs

cluster_reactants Reactants cluster_process Process cluster_product Product 2H3MB This compound Solvent Ethanol/Methanol 2H3MB->Solvent Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Solvent Reaction Reflux/Stirring Solvent->Reaction Purification Filtration & Recrystallization Reaction->Purification Analog This compound Analog Purification->Analog

Caption: General workflow for the synthesis of this compound analogs.

Step-by-Step Methodology:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired substituted aldehyde in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Reaction: Add a catalytic amount of glacial acetic acid and reflux the mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol) and purify by recrystallization from an appropriate solvent to obtain the pure analog.

  • Characterization: Confirm the structure of the synthesized analog using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination (Broth Microdilution)

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound Prepare stock solution of test compound Dilution Serial two-fold dilutions of compound in microtiter plate Compound->Dilution Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum->Inoculation Dilution->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Controls Include positive (growth) and negative (sterility) controls Controls->Incubate Read Visually assess for turbidity to determine MIC Incubate->Read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in a sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Mechanism of Action

While the exact mechanism of action for this compound analogs is not fully elucidated, hydrazone derivatives are known to exert their antibacterial effects through various mechanisms. A plausible mechanism involves the inhibition of essential bacterial enzymes. Molecular docking studies on similar 2-hydroxybenzohydrazide derivatives suggest that they may act as inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid synthesis.[2] The 2-hydroxy group and the azomethine nitrogen are thought to be crucial for binding to the active site of the enzyme.

Hypothetical Signaling Pathway Inhibition

cluster_pathway Bacterial Fatty Acid Synthesis Pathway cluster_inhibitor Inhibition Substrate Acyl-ACP ENR Enoyl-ACP Reductase (ENR) Substrate->ENR Reduction Product Saturated Acyl-ACP ENR->Product Analog This compound Analog Analog->ENR Inhibits

Caption: Hypothetical inhibition of the bacterial fatty acid synthesis pathway by a this compound analog.

Conclusion and Future Directions

This compound analogs represent a promising avenue for the development of new antibacterial agents. The available data, although limited, suggests that their efficacy is highly dependent on the nature and position of substituents on the aromatic rings. The 4-methoxy-substituted analog of the related 2-hydroxybenzhydrazide has shown notable activity against E. coli, providing a valuable lead for further optimization.

Future research should focus on the systematic synthesis and screening of a broader library of this compound analogs against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Elucidating the precise mechanism of action and exploring the structure-activity relationships in greater detail will be crucial for the rational design of more potent and selective antibacterial agents based on this versatile scaffold.

References

Introduction: The Imperative for Selectivity in Benzhydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Cross-Reactivity Profiling of 2-Hydroxy-3-methylbenzhydrazide Derivatives for Drug Discovery Professionals

The benzhydrazide moiety is a cornerstone in medicinal chemistry, recognized for its role in a plethora of bioactive compounds with applications ranging from antimicrobial to anticancer agents.[1][2] Derivatives of this compound are a promising class of molecules, with research indicating significant potential in various therapeutic areas.[3] However, the very chemical features that make the hydrazide group a versatile pharmacophore also present a challenge in drug development: the potential for off-target interactions, or cross-reactivity.[4][5]

Cross-reactivity, the unintended interaction of a compound with proteins other than its primary therapeutic target, can lead to adverse drug reactions (ADRs) or diminish therapeutic efficacy.[6] For hydrazide-containing compounds, which have been associated with a range of toxicities, a thorough understanding of their selectivity profile is not just beneficial, but critical for advancing safe and effective therapeutics.[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of novel this compound derivatives. Instead of presenting non-existent comparative data, we will detail a robust, multi-tiered strategy for generating and interpreting a comprehensive selectivity profile. This approach is designed to de-risk drug candidates early in the discovery pipeline, enabling data-driven decisions for lead optimization and candidate selection.[8]

Predicting Potential Off-Target Liabilities of the Benzhydrazide Scaffold

The structure of this compound derivatives provides clues to their potential for cross-reactivity. The hydrazide group (-CONHNH₂) can participate in hydrogen bonding and may act as a metal chelator, suggesting potential interactions with metalloenzymes. Furthermore, the aromatic rings can engage in various interactions within protein binding pockets. Based on the known pharmacology of structurally related molecules and the general behavior of hydrazide-containing compounds, we can anticipate potential interactions with several key protein families that are common sources of off-target effects:

  • Monoamine Oxidases (MAOs): Hydrazine derivatives are classical inhibitors of MAOs. Iproniazid, a well-known antidepressant, is a hydrazine derivative that irreversibly inhibits these enzymes.[9]

  • Kinases: The human kinome, with over 500 members, is a frequent off-target for small molecule drugs. The ATP-binding site of many kinases can accommodate a wide variety of heterocyclic scaffolds.[10]

  • Cytochrome P450 (CYP) Enzymes: Inhibition or induction of CYP enzymes is a major cause of drug-drug interactions. The aromatic nature of the benzhydrazide scaffold suggests a potential for interaction with these metabolic enzymes.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are common off-targets. Unintended interactions can lead to a wide range of physiological side effects.

  • Ion Channels: Off-target modulation of ion channels, particularly cardiac channels like hERG, is a significant safety concern due to the risk of cardiotoxicity.

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach is the most efficient and cost-effective strategy for evaluating compound selectivity. This process begins with broad screening against a wide range of targets and becomes progressively more focused based on the initial findings.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & Functional Validation Broad_Screening Test at a single high concentration (e.g., 10 µM) against a large safety panel Kinome_Scan Kinome-wide scan (e.g., KINOMEscan®) to identify kinase off-targets Dose_Response Generate dose-response curves (IC50/EC50) for any initial 'hits' (>50% inhibition) Broad_Screening->Dose_Response Hits Identified Kinome_Scan->Dose_Response Hits Identified Cell_Based_Assays Cell-based functional assays (e.g., cytotoxicity, second messenger) Dose_Response->Cell_Based_Assays Confirmed Off-Targets Phenotypic_Screening High-content phenotypic screening to assess cellular consequences

Caption: A tiered workflow for assessing the cross-reactivity of novel compounds.

Comparison of Key Cross-Reactivity Assays

The following table compares the primary assay types used in cross-reactivity profiling. The choice of assays will depend on the stage of drug development and the specific concerns for the compound class.

Assay TypePrincipleTypical ThroughputKey Information ProvidedExample Commercial Panels
Broad Safety Panels Radioligand binding or enzymatic assays against a diverse set of targets (GPCRs, ion channels, transporters, enzymes).[3]HighIdentification of a wide range of potential off-target interactions at a single concentration.Eurofins Discovery SafetyScreen™, Reaction Biology InVEST™ Panels[1]
Kinome Profiling Competition binding assays (e.g., KINOMEscan®) or enzymatic activity assays against a large panel of human kinases.[11][12]HighComprehensive assessment of selectivity across the human kinome; identification of unintended kinase inhibition.Eurofins Discovery KINOMEscan®, Reaction Biology Kinase Panels
Dose-Response Assays Measurement of a biological response (e.g., inhibition, activation) across a range of compound concentrations.MediumDetermination of the potency (IC₅₀ or EC₅₀) of the compound at specific off-targets.Custom assay development or follow-up services from panel providers.
Cell-Based Functional Assays Measurement of a downstream cellular event (e.g., second messenger signaling, gene expression, cytotoxicity) in response to compound treatment.[13]Medium to LowValidation of off-target interactions in a more physiologically relevant context.In-house developed assays, various services from CROs.
Cytotoxicity Assays Assessment of cell viability and proliferation in various cell lines after compound exposure.[14]HighGeneral toxicity profile and therapeutic index (on-target vs. cytotoxic concentration).Promega CellTiter-Glo®, various services from CROs.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, it is crucial to follow standardized and well-validated protocols. Below are example methodologies for key assays in a cross-reactivity study.

Protocol 1: Broad Panel Radioligand Binding Assay (Generic)

This protocol describes a generic radioligand binding assay, a common format in large safety panels for assessing interaction with GPCRs and ion channels.

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor of interest in a suitable assay buffer.

    • Select a specific radioligand for the target receptor and dilute to a final concentration typically at or below its Kd.

    • Prepare the this compound derivative test compound at a stock concentration (e.g., 10 mM in DMSO) and create serial dilutions. The final screening concentration is often 10 µM.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the test compound, the radioligand, and the cell membranes.

    • Include controls: "total binding" (no test compound) and "non-specific binding" (excess of a known unlabeled ligand).

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

  • Signal Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity in each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition caused by the test compound using the following formula: % Inhibition = 100 * (1 - ([Sample cpm] - [Non-specific cpm]) / ([Total cpm] - [Non-specific cpm]))

    • A "hit" is typically defined as >50% inhibition at the screening concentration.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a typical in vitro enzymatic assay to quantify the inhibitory activity of a compound against a specific kinase identified as a hit from a kinome scan.

  • Reagent Preparation:

    • Prepare the purified recombinant kinase enzyme in a suitable kinase assay buffer.

    • Prepare the specific peptide substrate for the kinase and ATP at a concentration near the Km for the enzyme.

    • Prepare the test compound in a dose-response format (e.g., 10-point, 3-fold serial dilution).

  • Assay Procedure:

    • In a 96-well plate, add the kinase enzyme, assay buffer, and the test compound at various concentrations.

    • Allow a brief pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection (e.g., ADP-Glo™ Kinase Assay):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining unconsumed ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, and then into a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Visualization of a Cross-Reactivity Decision Pathway

The following diagram illustrates a logical pathway for decision-making based on the outcomes of a tiered cross-reactivity assessment.

G Start Start: Novel This compound Derivative Tier1 Tier 1 Screening: Broad Safety Panel & Kinome Scan (at 10 µM) Start->Tier1 Decision1 Any hits with >50% inhibition? Tier1->Decision1 Tier2 Tier 2: Dose-Response Assays (Determine IC50 values) Decision1->Tier2 Yes LowRisk Acceptable Selectivity Profile: Proceed with further development Decision1->LowRisk No Decision2 Is Off-Target IC50 within 30-fold of On-Target Potency? Tier2->Decision2 Tier3 Tier 3: Cell-Based Assays (Assess functional relevance) Decision2->Tier3 Yes Decision2->LowRisk No Decision3 Adverse cellular phenotype at relevant concentrations? Tier3->Decision3 HighRisk High Risk: Consider redesign or deprioritize compound Decision3->HighRisk Yes Decision3->LowRisk No

References

A Comparative Guide to the Synthesis of 2-Hydroxy-3-methylbenzhydrazide: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the reproducibility of synthetic protocols is paramount. 2-Hydroxy-3-methylbenzhydrazide, a key intermediate in the synthesis of various biologically active compounds, presents a case study in the importance of methodological selection. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering a critical analysis of their efficiency, scalability, and underlying chemical principles to aid researchers in making informed decisions for their laboratory and developmental needs.

Introduction: The Significance of this compound

This compound is a versatile building block characterized by its salicylhydrazide core. This structural motif is a known pharmacophore, contributing to a wide range of biological activities. The strategic placement of the hydroxyl and hydrazide functionalities allows for further molecular elaboration, leading to the development of novel therapeutic agents and functional materials. Consequently, the reliable and efficient synthesis of this intermediate is a critical first step in many research and development pipelines.

Synthetic Pathways: A Head-to-Head Comparison

The synthesis of this compound is primarily achieved through two main strategies, starting from either the corresponding carboxylic acid or its ester derivative. This guide will dissect these pathways, evaluating both conventional and modern energy input methods.

Method 1: Hydrazinolysis of Methyl 2-Hydroxy-3-methylbenzoate

This is the most common and direct route to this compound. The reaction involves the nucleophilic acyl substitution of the ester group by hydrazine hydrate.

Workflow for Hydrazinolysis of Methyl 2-Hydroxy-3-methylbenzoate

cluster_precursor Precursor Synthesis cluster_hydrazinolysis Hydrazinolysis cluster_workup Work-up & Purification 2-Hydroxy-3-methylbenzoic_Acid 2-Hydroxy-3-methylbenzoic Acid Methyl_2-Hydroxy-3-methylbenzoate Methyl 2-Hydroxy-3-methylbenzoate 2-Hydroxy-3-methylbenzoic_Acid->Methyl_2-Hydroxy-3-methylbenzoate Esterification (e.g., SOCl₂/MeOH) Reaction Reaction (Conventional or Microwave) Methyl_2-Hydroxy-3-methylbenzoate->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction This compound This compound Reaction->this compound Cooling Cooling & Precipitation This compound->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Caption: General workflow for the synthesis of this compound via hydrazinolysis.

Protocol 1A: Conventional Heating

This traditional approach relies on thermal energy to drive the reaction to completion.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-hydroxy-3-methylbenzoate (1.0 eq.) in a suitable alcohol solvent, such as methanol or ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 2-3 eq.) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Protocol 1B: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the hydrazinolysis reaction.[1][2]

Experimental Protocol:

  • Reaction Setup: In a microwave-safe vessel, combine methyl 2-hydroxy-3-methylbenzoate (1.0 eq.) and hydrazine hydrate (2-3 eq.). A minimal amount of a high-boiling point solvent like ethanol can be added, or the reaction can be run under solvent-free conditions.[3][4]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes).[2]

  • Work-up and Purification: Follow the same work-up and purification steps as in the conventional heating method.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: The use of excess hydrazine hydrate shifts the reaction equilibrium towards the product side, maximizing the conversion of the starting ester.

  • Solvent: Alcohols are good solvents for both the ester and hydrazine hydrate and have appropriate boiling points for reflux.

  • Microwave Heating: Microwaves directly and efficiently heat the polar reactants, leading to a rapid increase in temperature and a significant reduction in reaction time compared to conventional heating.[5]

Method 2: Direct Synthesis from 2-Hydroxy-3-methylbenzoic Acid

This method bypasses the need to first isolate the ester, potentially offering a more atom-economical route. The direct conversion of a carboxylic acid to a hydrazide requires a coupling agent to activate the carboxylic acid.

Workflow for Direct Synthesis from Carboxylic Acid

cluster_activation Carboxylic Acid Activation cluster_hydrazide_formation Hydrazide Formation cluster_workup Work-up & Purification 2-Hydroxy-3-methylbenzoic_Acid 2-Hydroxy-3-methylbenzoic Acid Activated_Intermediate Activated Intermediate 2-Hydroxy-3-methylbenzoic_Acid->Activated_Intermediate Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Activated_Intermediate Reaction Reaction Activated_Intermediate->Reaction Hydrazine Hydrazine Hydrazine->Reaction This compound This compound Reaction->this compound Filtration_Byproduct Filtration of Byproduct This compound->Filtration_Byproduct Solvent_Removal Solvent Removal Filtration_Byproduct->Solvent_Removal Purification Purification Solvent_Removal->Purification

Caption: General workflow for the direct synthesis of this compound from the corresponding carboxylic acid.

Protocol 2: Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are commonly used to facilitate the formation of the amide bond between the carboxylic acid and hydrazine.[6]

Experimental Protocol:

  • Reaction Setup: Dissolve 2-hydroxy-3-methylbenzoic acid (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Activation: Add the carbodiimide coupling agent (e.g., DCC, 1.1 eq.) to the solution and stir at room temperature for a short period to form the active intermediate.

  • Hydrazine Addition: Add hydrazine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for several hours until completion, as monitored by TLC.

  • Work-up: The dicyclohexylurea byproduct precipitates out and can be removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Coupling Agent: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the nucleophilic hydrazine.

  • Aprotic Solvent: Aprotic solvents are used to prevent reaction of the coupling agent and the activated intermediate with the solvent.

  • Room Temperature Reaction: This method often proceeds efficiently at room temperature, avoiding the need for heating.

Comparative Analysis of Synthesis Protocols

ParameterMethod 1A: Conventional HydrazinolysisMethod 1B: Microwave HydrazinolysisMethod 2: Carbodiimide Coupling
Starting Material Methyl 2-hydroxy-3-methylbenzoateMethyl 2-hydroxy-3-methylbenzoate2-Hydroxy-3-methylbenzoic acid
Typical Reaction Time 4 - 8 hours5 - 15 minutes2 - 6 hours
Typical Temperature Reflux (e.g., 65-80 °C)100 - 120 °CRoom Temperature
Reported Yields Moderate to HighHigh (often >80%)[1]Moderate to High
Key Reagents Hydrazine HydrateHydrazine HydrateHydrazine, Carbodiimide (e.g., DCC)
Byproducts MethanolMethanolDicyclohexylurea (insoluble)
Reproducibility Generally good, but can be sensitive to reaction time and temperature control.Highly reproducible due to precise temperature and time control.[2]Good, but can be affected by the purity of the starting materials and solvent.
Scalability Readily scalable.Scalability can be limited by the size of the microwave reactor.Scalable, but the removal of the urea byproduct can be cumbersome on a large scale.
Cost-Effectiveness Generally cost-effective.Higher initial equipment cost, but can be offset by time and energy savings.Can be more expensive due to the cost of the coupling agent.

Expert Insights and Recommendations

For rapid synthesis and high-throughput screening applications, the microwave-assisted hydrazinolysis (Method 1B) is the superior choice. Its significantly reduced reaction times and high yields make it an exceptionally efficient method. The reproducibility is also excellent due to the precise control over reaction parameters offered by modern microwave reactors.[2]

For larger-scale synthesis where equipment cost and throughput are primary concerns, conventional hydrazinolysis (Method 1A) remains a robust and reliable option. While slower, it is a well-established and cost-effective method that can be readily scaled up.

The carbodiimide-mediated coupling (Method 2) is a valuable alternative, particularly when the starting carboxylic acid is readily available and the corresponding ester is difficult to prepare or isolate. The mild reaction conditions are also advantageous for sensitive substrates. However, the cost of the coupling agent and the need to remove the urea byproduct should be considered.

Conclusion

The choice of synthetic protocol for this compound should be guided by the specific needs of the researcher, considering factors such as desired scale, available equipment, and cost constraints. Microwave-assisted hydrazinolysis offers a clear advantage in terms of speed and efficiency for lab-scale synthesis. Conventional heating provides a reliable and scalable alternative, while direct coupling from the carboxylic acid presents a viable option under specific circumstances. By understanding the nuances of each method, researchers can confidently select the most appropriate protocol to reproducibly and efficiently obtain this important synthetic intermediate.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-methylbenzhydrazide
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-methylbenzhydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.